6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-6-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGMQKBCDNYHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913749 | |
| Record name | 2-Ethyl-6-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97659-42-2, 54881-17-3 | |
| Record name | 2-Ethyldihydro-6-oxoisonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097659422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-6-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyldihydro-6-oxoisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and efficient synthetic route to 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a valuable heterocyclic building block for the development of novel pharmaceutical agents. This document details the underlying chemical principles, step-by-step experimental protocols, and relevant data presented in a clear and structured format.
Introduction
This compound belongs to the class of 2-pyridone derivatives, which are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of the ethyl group at the 6-position and the carboxylic acid at the 4-position offers opportunities for further molecular elaboration and interaction with biological targets. This guide outlines a robust two-step synthesis commencing with a Guareschi-Thorpe condensation to construct the core pyridone ring, followed by a hydrolysis step to yield the final carboxylic acid.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the Guareschi-Thorpe condensation of ethyl 3-oxopentanoate and cyanoacetamide to form the intermediate, 6-ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile. The subsequent step is the hydrolysis of the nitrile functionality to the desired carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
This step employs the Guareschi-Thorpe condensation, a classic method for the synthesis of substituted 2-pyridones.
Materials:
-
Ethyl 3-oxopentanoate
-
Cyanoacetamide
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxopentanoate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 75-85%
Purification: The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the nitrile intermediate to the carboxylic acid. Both acidic and basic conditions can be employed.
Method A: Acidic Hydrolysis
Materials:
-
6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Water
Procedure:
-
Suspend 6-ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.[1][2]
-
Upon completion, cool the reaction mixture in an ice bath.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Method B: Basic Hydrolysis
Materials:
-
6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Water
-
Hydrochloric Acid (for acidification)
Procedure:
-
Suspend 6-ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux for 6-10 hours, monitoring the reaction by TLC.[1][2]
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid will precipitate upon acidification.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Expected Yield: 80-90%
Purification: The crude carboxylic acid can be purified by recrystallization from water or an ethanol/water mixture.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | Starting Material (Step 1) |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | Starting Material (Step 1) |
| 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | C₈H₈N₂O | 148.16 | Intermediate |
| This compound | C₈H₉NO₃ | 167.16 | Final Product |
Table 2: Physicochemical and Spectroscopic Data (Predicted)
| Property | 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | This compound |
| Appearance | White to off-white solid | White to pale yellow solid |
| Melting Point (°C) | >250 (with decomposition) | >300 (with decomposition) |
| ¹H NMR (DMSO-d₆, ppm) | δ 1.1-1.3 (t, 3H), 2.5-2.7 (q, 2H), 6.2-6.4 (s, 1H), 6.7-6.9 (s, 1H), 11.5-12.0 (br s, 1H) | δ 1.1-1.3 (t, 3H), 2.5-2.7 (q, 2H), 6.4-6.6 (s, 1H), 7.0-7.2 (s, 1H), 12.0-13.0 (br s, 1H), 11.5-12.0 (br s, 1H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 13-15, 28-30, 105-107, 118-120, 140-142, 150-152, 162-164 | δ 13-15, 28-30, 108-110, 120-122, 142-144, 152-154, 164-166, 168-170 |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~2220 (C≡N), ~1650 (C=O) | ~3400 (N-H), ~3000-2500 (O-H), ~1700 (C=O, acid), ~1650 (C=O, pyridone) |
| Mass Spec (m/z) | 149 [M+H]⁺ | 168 [M+H]⁺ |
Note: Spectroscopic data are predicted based on the chemical structure and data for analogous compounds.
Logical Workflow
The overall workflow for the synthesis and characterization of the target compound is depicted below.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
This technical guide outlines a practical and efficient two-step synthesis for this compound. The described Guareschi-Thorpe condensation followed by hydrolysis provides a reliable route to this valuable heterocyclic compound. The detailed protocols and structured data presentation are intended to support researchers and scientists in the fields of organic synthesis and drug development in their endeavors to explore the potential of this and related molecular scaffolds.
References
The Ascendant Therapeutic Potential of 2-Pyridone-4-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-pyridone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. When functionalized with a carboxylic acid at the 4-position, these derivatives exhibit a remarkable spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of 2-pyridone-4-carboxylic acid derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to facilitate further research and development in this burgeoning field.
Anticancer Activity
Derivatives of 2-pyridone-4-carboxylic acid have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various 2-pyridone-4-carboxylic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.
Table 1: Anticancer Activity of 2-Pyridone Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Spiro 2-pyridine derivative 9b | HepG-2 (Liver) | 6.89 ± 0.4 | [1] |
| Caco-2 (Colon) | 5.68 ± 0.3 | [1] | |
| Compound 4c | HepG-2 (Liver) | 0.0132 | [2] |
| Caco-2 (Colon) | 0.007 | [2] | |
| PC-3 (Prostate) | 0.005 | [2] | |
| NFS-60 (Murine Leukemia) | 0.006 | [2] | |
| Compound 4f | HepG-2 (Liver) | Potent | [2] |
| Caco-2 (Colon) | Potent | [2] | |
| PC-3 (Prostate) | Potent | [2] | |
| NFS-60 (Murine Leukemia) | Potent | [2] | |
| Compound A9 (R1) | HT-29 (Colon) | 20.77 | [3] |
| Furopyridone derivative 4c | KYSE70 (Esophageal) | 0.655 µg/mL (after 24h) | [4] |
| KYSE150 (Esophageal) | 0.655 µg/mL (after 24h) | [4] |
Table 2: Enzyme Inhibition Data for Anticancer 2-Pyridone Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 9b | h-DHFR | 0.192 ± 0.011 | [1] |
| EGFR | 0.109 ± 0.005 | [1] | |
| Compound 4c | PIM-1 Kinase | 0.110 | [2][5] |
| Compound 4f | PIM-1 Kinase | 0.095 | [2][5] |
| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 | [6] |
| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 | [6][7] |
Key Signaling Pathways Targeted by Anticancer 2-Pyridone Derivatives
Several critical signaling pathways involved in tumorigenesis have been identified as targets for 2-pyridone-4-carboxylic acid derivatives.
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[8] Overexpression of PIM-1 is associated with various cancers. Certain 2-pyridone derivatives have been shown to be potent inhibitors of PIM-1 kinase.[2][5]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[9] Dysregulation of the EGFR pathway is a common feature in many cancers.[2] Specific 2-pyridone derivatives have been identified as dual inhibitors of dihydrofolate reductase (DHFR) and EGFR.[1]
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[5] Pro-apoptotic members like Bax and Bak are inhibited by anti-apoptotic members like Bcl-2 and Bcl-xL. Some 2-pyridone derivatives have been shown to induce apoptosis by up-regulating Bax and down-regulating Bcl-2.[1]
Experimental Protocols for Anticancer Activity Assessment
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-pyridone derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compounds.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 2-pyridone derivative for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the cells in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the 2-pyridone derivative for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Antimicrobial Activity
2-pyridone-4-carboxylic acid derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antibacterial Activity of 2-Pyridone-3-carboxylic Acid Derivatives
| Compound | E. coli (µg/mL) | A. baumannii (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) | Reference |
| 4h | 12.79 | >323.33 | 20.21 | >323.33 | [10] |
| 4p | 315.34 | 157.67 | 9.85 | >315.34 | [10] |
| 5c | 319.35 | 159.68 | 9.98 | 279.32 | [10] |
| 5f | 159.68 | >319.35 | 19.96 | >319.35 | [10] |
| 5j | 161.66 | >323.33 | 40.42 | >323.33 | [10] |
| 5l | >315.34 | >315.34 | 19.71 | 315.34 | [9] |
| Cefixime | 12.5 | 25 | 100 | >100 | [10] |
| Ciprofloxacin | 0.78 | 0.78 | 1.56 | >100 | [10] |
| Nystatin | >100 | >100 | >100 | 1.56 | [10] |
Key Mechanisms of Antimicrobial Action
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA. Quinolone antibiotics are well-known inhibitors of this enzyme. Molecular docking studies suggest that some 2-pyridone derivatives can bind to the active site of DNA gyrase, similar to fluoroquinolones, thereby inhibiting its function.[10]
The chaperone-usher pathway is a major mechanism for the assembly of pili on the surface of Gram-negative bacteria. These pili are crucial for bacterial adhesion to host cells and biofilm formation.[11] Certain bicyclic 2-pyridone derivatives, termed pilicides, have been shown to inhibit pilus biogenesis by interfering with the interaction between the chaperone and the usher protein.[12]
Experimental Protocol for Antimicrobial Activity Assessment
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of the 2-pyridone derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Synthesis of 2-Pyridone-4-Carboxylic Acid Derivatives
A general and efficient strategy for the synthesis of 2-pyridone-4-carboxylic acid derivatives often involves a multicomponent reaction. One common approach is the reaction of an enamine, derived from a β-ketoester, with an α,β-unsaturated compound.
A versatile method for synthesizing functionalized 2-pyridone-3-carboxylic acids starts from 3-formylchromone.[10] This can be achieved through a three-component reaction involving 3-formylchromone, a primary amine, and Meldrum's acid.[10]
Conclusion
2-Pyridone-4-carboxylic acid derivatives represent a versatile and highly promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with the elucidation of their mechanisms of action, provides a strong foundation for the rational design and development of novel therapeutics. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these derivatives into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Dihydropyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Allosteric Modulation of L-type Calcium Channels
Dihydropyridines (DHPs) are a class of organic compounds that function as potent modulators of L-type voltage-gated calcium channels (LTCCs). These channels, also known as dihydropyridine receptors, are crucial for a variety of physiological processes, including muscle contraction, hormone secretion, and neurotransmission. Dihydropyridines exert their effects by binding to the α1 subunit of the LTCC, which forms the pore of the channel. This binding is allosteric, meaning it modifies the channel's activity without directly obstructing the calcium ion pathway.
The action of dihydropyridines is highly dependent on the conformational state of the channel. They exhibit a higher affinity for the inactivated state of the channel, which is favored during prolonged depolarization of the cell membrane. This state-dependent binding explains their tissue selectivity, particularly their pronounced effect on vascular smooth muscle, which maintains a more depolarized resting membrane potential compared to cardiac muscle.
Dihydropyridine compounds can act as either antagonists (the majority of clinically used DHPs) or agonists of LTCCs. Antagonists, such as nifedipine and amlodipine, stabilize the closed or inactivated state of the channel, thereby reducing the influx of calcium into the cell. This leads to vasodilation and a decrease in blood pressure. Conversely, agonists, like Bay K 8644, promote the open state of the channel, leading to an increased calcium influx.
The binding affinity of dihydropyridines is also modulated by the presence of calcium ions within the channel pore. An increase in intracellular calcium concentration can enhance the binding of DHP antagonists, creating a feedback loop that potentiates their inhibitory effect.
Downstream Signaling Pathways
The modulation of L-type calcium channels by dihydropyridines initiates a cascade of intracellular events. By decreasing intracellular calcium concentrations, DHP antagonists inhibit the calcium-calmodulin complex formation. This, in turn, reduces the activation of myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent relaxation of smooth muscle. In cardiac myocytes, the reduction in calcium influx diminishes the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, resulting in a negative inotropic effect.
Conversely, DHP agonists enhance calcium-dependent signaling pathways. The increased intracellular calcium can activate various transcription factors and enzymes, influencing gene expression and other cellular processes.
Direct C-H Bond Functionalization: An Efficient Approach to 2-Pyridone Diversification
An In-depth Technical Guide to the Synthesis of Functionalized 2-Pyridones for Researchers, Scientists, and Drug Development Professionals.
The 2-pyridone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly attractive core for drug discovery programs.[5][6] Consequently, the development of efficient and versatile synthetic methodologies for accessing functionalized 2-pyridones is of paramount importance to medicinal and synthetic chemists.
This technical guide provides a comprehensive literature review of modern synthetic strategies for the preparation of functionalized 2-pyridones. It covers key methodologies such as direct C-H bond functionalization, cycloaddition reactions, and multicomponent reactions. For each method, a summary of quantitative data, detailed experimental protocols for representative reactions, and visualizations of reaction mechanisms or workflows are provided to serve as a practical resource for researchers in the field.
Direct C-H bond functionalization has emerged as one of the most powerful and atom-economical strategies for the synthesis of 2-pyridone derivatives.[1] This approach avoids the need for pre-functionalized starting materials, allowing for the direct installation of various substituents onto the 2-pyridone core. Transition metal catalysis, employing metals such as rhodium, cobalt, ruthenium, and manganese, has enabled the regioselective functionalization of different positions on the pyridone ring.
Cobalt-Catalyzed C6-H Allylation and Dienylation
Recent advancements have demonstrated the utility of cobalt catalysis for the regioselective C6-H allylation and dienylation of 2-pyridones with allenes.[7][8] This method provides access to diverse C6-allylated derivatives with excellent regioselectivity and Z-selectivity.[7][8]
Quantitative Data Summary: Cobalt-Catalyzed C6-Allylation of 2-Pyridones
| Entry | 2-Pyridone Substrate (1) | Allene Substrate (2) | Product | Yield (%) |
| 1 | N-Methyl-2-pyridone | Phenylallene | 6-((E)-1,3-diphenylallyl)-1-methylpyridin-2(1H)-one | 94 |
| 2 | 1,3-Dimethylpyridin-2(1H)-one | Phenylallene | 6-((E)-1,3-diphenylallyl)-1,3-dimethylpyridin-2(1H)-one | 85 |
| 3 | 1,4-Dimethylpyridin-2(1H)-one | Phenylallene | 6-((E)-1,3-diphenylallyl)-1,4-dimethylpyridin-2(1H)-one | 82 |
| 4 | 1-Methyl-3-phenylpyridin-2(1H)-one | Phenylallene | 6-((E)-1,3-diphenylallyl)-1-methyl-3-phenylpyridin-2(1H)-one | 75 |
| 5 | 3-Chloro-1-methylpyridin-2(1H)-one | Phenylallene | 3-Chloro-6-((E)-1,3-diphenylallyl)-1-methylpyridin-2(1H)-one | 62 |
Reaction Conditions: 2-pyridone (0.2 mmol), allene (0.3 mmol), [Cp*CoI2(CO)] (10 mol%), AgSbF6 (20 mol%), PivOH (0.1 mmol), DCE (1 mL), 80 °C, 12 h.
Experimental Protocol: Cobalt-Catalyzed C6-Allylation
Synthesis of 6-((E)-1,3-diphenylallyl)-1-methylpyridin-2(1H)-one:
To a dried Schlenk tube were added N-methyl-2-pyridone (21.8 mg, 0.2 mmol, 1.0 equiv), [Cp*CoI2(CO)] (9.8 mg, 0.02 mmol, 10 mol%), AgSbF6 (13.7 mg, 0.04 mmol, 20 mol%), and PivOH (10.2 mg, 0.1 mmol, 0.5 equiv). The tube was evacuated and backfilled with argon three times. Then, 1,2-dichloroethane (DCE, 1.0 mL) and phenylallene (34.8 mg, 0.3 mmol, 1.5 equiv) were added under an argon atmosphere. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product as a yellow solid.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a concerted metalation-deprotonation (CMD) pathway, which is supported by kinetic isotope effect experiments.[7][8] The C-H bond cleavage is likely the rate-determining step.
Caption: Mechanism of Co-catalyzed C6-allylation.
Cycloaddition Reactions: Constructing the 2-Pyridone Core
Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone in the synthesis of the 2-pyridone ring system. These reactions allow for the rapid assembly of the heterocyclic core with a high degree of stereochemical control.
Thiazolo-2-pyridone [4+2] Cycloaddition with Arynes
A selective [4+2] cycloaddition between bicyclic thiazolo-2-pyridones and arynes provides rapid access to highly functionalized and structurally complex thiazolo-fused bridged isoquinolones.[9] This methodology is valuable for creating three-dimensional scaffolds for medicinal chemistry applications.
Quantitative Data Summary: [4+2] Cycloaddition of Thiazolo-2-pyridones
| Entry | Thiazolo-2-pyridone (6) | Aryne Precursor (7) | Product | Yield (%) |
| 1 | R = Me | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Fused Isoquinolone | 85 |
| 2 | R = Et | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Fused Isoquinolone | 82 |
| 3 | R = i-Pr | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Fused Isoquinolone | 78 |
| 4 | R = Me | 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Fused Isoquinolone | 72 |
Reaction Conditions: Thiazolo-2-pyridone (0.5 mmol), aryne precursor (1.0 mmol), CsF (1.5 mmol), MeCN (5 mL), 80 °C, 12 h.
Experimental Protocol: [4+2] Cycloaddition
Synthesis of a Thiazolo-fused Bridged Isoquinolone: [9]
To a solution of the thiazolo-2-pyridone (1.0 equiv) in anhydrous acetonitrile (0.1 M) were added the aryne precursor (2.0 equiv) and cesium fluoride (3.0 equiv). The reaction mixture was stirred in a sealed tube at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel to afford the desired cycloaddition product.
Experimental Workflow for Cycloaddition
The general workflow for this synthetic strategy involves the preparation of the thiazolo-2-pyridone, followed by the key cycloaddition step.
Caption: Workflow for fused isoquinolone synthesis.
Multicomponent Reactions (MCRs): A Strategy for Diversity
Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[6] This approach is highly efficient for generating libraries of structurally diverse 2-pyridones for biological screening.[5][6]
Three-Component Synthesis of Bioactive 2-Pyridones
A variety of bioactive 2-pyridone derivatives can be synthesized via MCRs, often exhibiting anticancer, antibacterial, or antifungal properties.[4][5] For example, a one-pot, three-component reaction of an aromatic aldehyde, a substituted acetophenone, and phenylacetamide in the presence of a base can yield 3,4,6-triaryl-2(1H)-pyridones.[5]
Quantitative Data Summary: Three-Component Synthesis of 3,4,6-Triaryl-2(1H)-pyridones
| Entry | Aromatic Aldehyde (1) | Acetophenone (7) | Product Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 75 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 82 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 78 |
| 4 | Benzaldehyde | 4'-Methylacetophenone | 72 |
| 5 | 4-Chlorobenzaldehyde | 4'-Methoxyacetophenone | 80 |
Reaction Conditions: Aldehyde (1.0 mmol), acetophenone (1.0 mmol), phenylacetamide (1.0 mmol), NaH (2.0 mmol), DMSO, 130 °C.
Experimental Protocol: Three-Component Reaction
Synthesis of 3,4,6-Triphenyl-2(1H)-pyridone: [5]
In a round-bottom flask, sodium hydride (80 mg, 2.0 mmol, 60% dispersion in mineral oil) was added to a solution of phenylacetamide (135 mg, 1.0 mmol) in anhydrous DMSO (5 mL) under an argon atmosphere. The mixture was stirred for 10 minutes at room temperature. Then, acetophenone (120 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) were added sequentially. The reaction mixture was heated to 130 °C and stirred for 6 hours. After cooling, the reaction was quenched by the slow addition of ice-water. The resulting precipitate was collected by filtration, washed with water and cold ethanol, and then recrystallized from ethanol to afford the pure product.
Plausible MCR Mechanism
The reaction likely proceeds through an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.
Caption: Plausible mechanism for MCR synthesis.
Conclusion
The synthesis of functionalized 2-pyridones is a dynamic and evolving field, driven by the continued importance of this scaffold in medicinal chemistry and materials science. This guide has highlighted three major modern strategies: C-H functionalization, cycloaddition reactions, and multicomponent reactions. C-H functionalization offers an elegant and efficient means to diversify existing 2-pyridone cores. Cycloaddition reactions provide powerful tools for the de novo construction of the heterocyclic ring with high levels of control. Multicomponent reactions excel in the rapid generation of molecular diversity, which is crucial for the discovery of new bioactive agents. By providing detailed protocols, quantitative data, and mechanistic insights, this document aims to equip researchers with the knowledge to select and apply the most suitable methods for their specific synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental Design for In Vitro Assays with Carboxylic Acid Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylic acid-containing compounds represent a substantial class of therapeutic agents and drug candidates. Their inherent physicochemical properties, however, present unique challenges in the design and execution of in vitro assays. This document provides detailed application notes and protocols to navigate these challenges, ensuring robust and reproducible data for drug discovery and development programs. Key considerations include compound solubility, stability, pH-dependent effects, and potential assay interference.
Pre-formulation and Compound Handling
Proper handling and formulation of carboxylic acid compounds are paramount to obtaining reliable in vitro data. Due to their acidic nature, these compounds often exhibit pH-dependent solubility and can be prone to precipitation in aqueous assay buffers.
Solubility Enhancement
Many carboxylic acid drugs have poor aqueous solubility.[1] It is crucial to first assess the solubility of the test compound under the specific assay conditions.
Protocol 1: Aqueous Solubility Determination
-
Prepare a series of buffers at various pH values relevant to the intended assays (e.g., pH 5.0, 6.5, 7.4).
-
Add an excess amount of the carboxylic acid compound to a known volume of each buffer.
-
Equilibrate the samples by agitation at a constant temperature (e.g., 25°C or 37°C) for 24 hours.
-
Separate undissolved compound by centrifugation or filtration (using a 0.22 µm filter).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility versus pH to determine the optimal pH range for your assays.
Table 1: Example of pH-Dependent Solubility Data
| pH | Solubility (µg/mL) |
| 5.0 | 15 |
| 6.5 | 120 |
| 7.4 | >500 |
| 8.0 | >1000 |
Strategies for Poorly Soluble Compounds:
-
pH Adjustment: Increasing the pH of the stock solution or assay buffer can significantly enhance the solubility of acidic compounds by promoting their ionization.[2]
-
Co-solvents: Use of Dimethyl Sulfoxide (DMSO) is common for initial stock solutions.[2] However, the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3] Other co-solvents like ethanol or PEG 400 can also be considered.[2]
-
Salt Formation: Converting the carboxylic acid to a more soluble salt form can be an effective strategy.[1]
-
Prodrugs: For cell-based assays, masking the carboxylic acid as an ester prodrug can improve cell entry.[4]
Stock Solution Preparation and Storage
-
Initial Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like DMSO.[2] Gentle warming or sonication may be required to fully dissolve the compound.[2]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C and protected from light to prevent degradation and repeated freeze-thaw cycles.[3]
-
Working Solutions: Prepare fresh serial dilutions from the stock solution for each experiment.[5] When diluting the DMSO stock into aqueous buffer, add the stock solution to a pre-warmed buffer to help prevent precipitation.[2]
Buffer Selection and pH Control
The pH of the assay buffer is a critical parameter that influences both the compound's behavior and the biological system. The buffer should have a pKa within +/- 1 pH unit of the desired assay pH to ensure adequate buffering capacity.[6]
Table 2: Common Biological Buffers and Their Properties
| Buffer | pKa (at 25°C) | Useful pH Range | Notes |
| MES | 6.10 | 5.5–6.7 | Good's buffer, low metal binding. |
| PIPES | 6.76 | 6.1–7.5 | Good's buffer, often used in cell culture. |
| MOPS | 7.20 | 6.5–7.9 | Good's buffer, suitable for many enzymatic assays. |
| HEPES | 7.48 | 6.8–8.2 | Widely used in cell culture; can produce reactive oxygen species in the presence of light. |
| Tris | 8.06 | 7.5–9.0 | pH is temperature-dependent; can interact with some enzymes. |
| Phosphate | 7.20 | 5.8–8.0 | Physiologically relevant, but can precipitate with divalent cations and inhibit some enzymes.[7] |
Key In Vitro Assays and Protocols
The following are detailed protocols for common in vitro assays, adapted for use with carboxylic acid compounds.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[8]
Protocol 2: MTT Assay for Carboxylic Acid Compounds
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the carboxylic acid compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Include a vehicle control (medium with the same final DMSO concentration but no compound).
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Troubleshooting:
-
Compound Precipitation: If the compound precipitates in the media, try the solubilization strategies mentioned in Section 1.1.
-
Assay Interference: Some acidic compounds can directly reduce MTT, leading to a false-positive signal. To check for this, run a control plate without cells, containing only media, MTT, and the test compound.[9]
Diagram 1: General Workflow for a Cell-Based Assay
Caption: A generalized workflow for conducting cell-based in vitro assays.
Enzyme Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
Protocol 3: General Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a suitable assay buffer at the optimal pH for the enzyme.
-
Dissolve the enzyme, substrate, and carboxylic acid inhibitor in the assay buffer. A small amount of co-solvent may be needed for the inhibitor.
-
-
Assay Setup: In a 96-well plate, add the enzyme solution and serial dilutions of the test compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate.
-
Signal Monitoring: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition and calculate the IC₅₀ value.
Table 3: Example Data for an Enzyme Inhibition Assay
| Inhibitor Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | 50.2 | 0 |
| 0.1 | 45.1 | 10.2 |
| 1 | 28.6 | 43.0 |
| 10 | 10.5 | 79.1 |
| 100 | 2.1 | 95.8 |
| IC₅₀ (µM) | - | 2.3 |
Diagram 2: Enzyme Inhibition Logical Flow
Caption: A logical diagram illustrating the steps of an enzyme inhibition assay.
Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[11]
Protocol 4: PAMPA for Carboxylic Acid Compounds
-
Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1-2% lecithin in dodecane).[12][13]
-
Solution Preparation:
-
Donor Solution: Prepare the carboxylic acid compound in a buffer at a relevant pH (e.g., pH 5.5 to simulate the upper intestine) to a final concentration of ~10 µM.[12]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer at physiological pH (e.g., pH 7.4).
-
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly for a defined period (e.g., 5 to 18 hours) at room temperature.[11][14]
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]a = Compound concentration in the acceptor well
-
[C]eq = Equilibrium compound concentration
-
Table 4: Example PAMPA Permeability Data
| Compound | Functional Group | pH (Donor) | Papp (10⁻⁶ cm/s) | Permeability Class |
| Compound A | Carboxylic Acid | 5.5 | 0.8 | Low |
| Compound A | Carboxylic Acid | 7.4 | <0.1 | Very Low |
| Compound B | Tetrazole | 5.5 | 2.5 | Moderate |
| Propranolol | (Control) | 7.4 | 25.0 | High |
Safety and Handling
Carboxylic acids can be corrosive and produce irritating vapors.[9] Adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate gloves (e.g., nitrile), a lab coat, and safety goggles when handling carboxylic acids.[9][15]
-
Ventilation: Use a fume hood or a well-ventilated area, especially when working with volatile carboxylic acids.[9]
-
Storage: Store carboxylic acids in cool, dry areas away from incompatible materials like bases and oxidizers.[15]
-
Waste Disposal: Neutralize and dispose of carboxylic acid waste according to institutional and environmental regulations.[9]
Conclusion
The successful execution of in vitro assays with carboxylic acid compounds hinges on a thorough understanding of their physicochemical properties and careful experimental design. By addressing challenges related to solubility, pH, and potential assay interferences, researchers can generate high-quality, reliable data to advance their drug discovery programs. The protocols and guidelines presented in this document serve as a comprehensive resource for scientists working with this important class of molecules.
References
- 1. DSpace [cora.ucc.ie]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 2-Pyridone Compounds in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Many of these compounds function as kinase inhibitors, modulating key signaling pathways involved in disease progression.[2] However, the therapeutic potential of 2-pyridone compounds is often hampered by their poor aqueous solubility, which presents a significant challenge for their formulation in biological studies.[3]
These application notes provide a comprehensive guide to formulating 2-pyridone compounds for in vitro and in vivo biological evaluation. This document outlines various solubilization strategies, detailed experimental protocols for assessing biological activity, and methods for analyzing their mechanism of action, with a focus on their role as kinase inhibitors.
I. Formulation Strategies for 2-Pyridone Compounds
The low aqueous solubility of many 2-pyridone derivatives necessitates the use of specific formulation strategies to ensure accurate and reproducible results in biological assays. The choice of formulation depends on the specific experimental requirements, such as the desired concentration, the biological system being used, and the route of administration for in vivo studies.
Stock Solution Preparation for In Vitro Assays
For most in vitro cell-based and biochemical assays, 2-pyridone compounds are typically dissolved in an organic solvent to prepare a high-concentration stock solution.
Recommended Solvent:
-
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of 2-pyridone compounds for biological screening.[3][4]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Accurately weigh a precise amount of the 2-pyridone compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the compound and vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be required for compounds with very low solubility.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Note on Stability: While most compounds are stable in DMSO for extended periods when stored properly, it is advisable to conduct stability studies for long-term storage.[5][6] Water content in DMSO can impact compound stability over time.[6]
Solubilization Techniques for Aqueous Media
For biological assays conducted in aqueous buffers or cell culture media, it is crucial to ensure that the 2-pyridone compound remains in solution at the final working concentration. Precipitation of the compound can lead to inaccurate and unreliable results.
The use of co-solvents is a common strategy to increase the solubility of poorly soluble compounds in aqueous solutions.[7][8][9]
Commonly Used Co-solvents:
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Glycerol
Considerations for Co-solvent Use:
-
The concentration of the co-solvent should be kept to a minimum (typically <1% v/v) to avoid solvent-induced toxicity in cell-based assays.
-
The compatibility of the co-solvent with the specific assay should be validated.
-
The solubilization potential of a co-solvent system is dependent on the physicochemical properties of both the 2-pyridone compound and the solvents.[10]
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[11][12]
Types of Cyclodextrins:
-
β-cyclodextrin (β-CD)
-
Methyl-β-cyclodextrin (M-β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Protocol for Preparation of a 2-Pyridone-Cyclodextrin Inclusion Complex (Kneading Method): [12][13]
-
Determine the 1:1 molar ratio of the 2-pyridone compound and the chosen cyclodextrin.
-
Accurately weigh the 2-pyridone and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the 2-pyridone compound to the paste while continuously triturating.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature or under a vacuum.
-
The dried complex can then be dissolved in an aqueous buffer for biological testing.
Characterization of Inclusion Complexes: The formation of an inclusion complex should be confirmed using analytical techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Differential Scanning Calorimetry (DSC)
-
X-ray Powder Diffraction (XRPD)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy[11]
Nanoparticle-Based Formulations
For in vivo studies and targeted drug delivery, formulating 2-pyridone compounds into nanoparticles can improve their solubility, stability, and pharmacokinetic profile.[11]
Types of Nanoparticles:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
-
Polymeric Micelles: Self-assembling core-shell structures formed from amphiphilic block copolymers.[14]
-
Polymeric Nanoparticles: Solid particles made from biodegradable polymers.
The development of nanoparticle formulations is a specialized field and typically requires expertise in materials science and drug delivery.
II. Experimental Protocols for Biological Evaluation
The following are detailed protocols for common biological assays used to evaluate the activity of 2-pyridone compounds.
Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Pyridone compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the 2-pyridone compound from the stock solution in complete medium. A typical starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.
-
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 2-pyridone compound.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation
Western blotting is a powerful technique to assess the effect of a 2-pyridone inhibitor on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Treatment and Lysis:
-
Treat cells with the 2-pyridone inhibitor at various concentrations and time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation: Western Blot Analysis of a 2-Pyridone PI3K Inhibitor
| Protein Target | Treatment Group 1 (Control) | Treatment Group 2 (1 µM 2-Pyridone) | Treatment Group 3 (10 µM 2-Pyridone) |
| p-AKT (Ser473) | +++ | + | - |
| Total AKT | +++ | +++ | +++ |
| p-S6K (Thr389) | +++ | + | - |
| Total S6K | +++ | +++ | +++ |
| β-actin | +++ | +++ | +++ |
| Note: The data presented in this table is a qualitative representation of expected Western blot results and does not represent a specific experiment. |
Western Blot Experimental Workflow
Caption: General workflow for Western blot analysis of kinase inhibitor effects.
IV. Conclusion
The successful biological evaluation of 2-pyridone compounds is critically dependent on appropriate formulation strategies to overcome their inherent poor aqueous solubility. The protocols and guidelines presented in these application notes provide a framework for researchers to effectively formulate and test these promising therapeutic agents. By carefully selecting the formulation approach and employing robust biological assays, the mechanism of action and therapeutic potential of novel 2-pyridone derivatives can be thoroughly investigated.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. oatext.com [oatext.com]
- 14. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyridine Carboxylic Acids
Welcome to the technical support center for the purification of pyridine carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of pyridine carboxylic acids?
A1: Researchers often face several challenges during the purification of pyridine carboxylic acids, primarily stemming from their chemical nature. The basicity of the pyridine ring can complicate standard purification techniques.[1][2] Common issues include:
-
Removal of inorganic salts: Byproducts such as sodium chloride, sodium sulfate, and various nicotinates are common impurities from synthesis.[3]
-
Separation from starting materials and byproducts: Unreacted starting materials and side products, such as pyridine-2-carboxylic acid when using pyridine-2-carboxylic anhydride, can be difficult to remove.[1]
-
Decolorization: Crude products can be yellow or contain other colored impurities that require removal.[4]
-
Isomer separation: Separating isomers, such as nicotinic acid and isonicotinic acid, can be challenging due to their similar physical properties.[5][6]
-
Tailing in chromatography: The basic nature of the pyridine moiety can lead to tailing on silica gel columns.[2]
Q2: Which purification techniques are most effective for pyridine carboxylic acids?
A2: The choice of purification method depends on the specific pyridine carboxylic acid, the nature of the impurities, and the desired final purity. Commonly used and effective techniques include:
-
Recrystallization: This is a widely used method for purifying solid pyridine carboxylic acids.[4][7][8][9] The choice of solvent is critical and can significantly impact yield and purity.
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine ring to separate it from non-basic impurities.[2][10]
-
Sublimation: For certain pyridine carboxylic acids, like nicotinic acid, sublimation can be an effective method to remove non-volatile impurities.[3]
-
Chromatography: Column chromatography is a versatile technique for separating complex mixtures.[2] However, modifications to the mobile phase may be necessary to overcome issues like tailing.
-
pH Swing Crystallization: This method utilizes the pH-dependent solubility of pyridine carboxylic acids to induce crystallization.[11]
Q3: How can I assess the purity of my purified pyridine carboxylic acid?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical method for determining the purity of pyridine carboxylic acids.[1][12][13] Other techniques that can be used for characterization and purity assessment include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups.[14]
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to confirm the molecular weight of the desired product and identify impurities.[15]
-
Melting Point Analysis: A sharp melting point range close to the literature value is an indicator of high purity.[3]
Troubleshooting Guides
Issue 1: Low yield after recrystallization.
Recrystallization is a powerful technique, but yield loss is a common problem.[7]
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | Select a solvent in which the pyridine carboxylic acid is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[16][17][18] |
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature to encourage the formation of larger crystals, then cool further in an ice bath.[14] |
| Product remains in the mother liquor | Concentrate the mother liquor and perform a second crystallization to recover more product.[7] |
Issue 2: Persistent colored impurities in the final product.
Colored impurities can be difficult to remove and may require specific treatment.
| Possible Cause | Troubleshooting Step |
| Chromophores from synthesis | Treat the crude product with activated carbon (charcoal) during recrystallization to adsorb colored impurities.[3][4] |
| Oxidation of the product | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Ineffective recrystallization | If decolorizing with charcoal is insufficient, consider an alternative purification method such as chromatography. |
Issue 3: Difficulty separating isomers (e.g., nicotinic acid and isonicotinic acid).
Isomers often have very similar physical properties, making separation challenging.
| Possible Cause | Troubleshooting Step |
| Similar solubility profiles | Exploit differences in the solubility of their salts. For example, the calcium salts of nicotinic and isonicotinic acid have different solubilities in aqueous alcohol, allowing for their separation.[5] Similarly, their sodium salts can be separated by fractional crystallization.[6] |
| Co-crystallization | Employ a two-step process involving initial recrystallization from water to enrich one isomer, followed by salt formation to separate the remaining mixture.[5] |
| Ineffective chromatographic separation | Use a mixed-mode chromatography column that can exploit both hydrophobic and ionic differences between the isomers.[13] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system where the pyridine carboxylic acid has high solubility when hot and low solubility when cold. Water, ethanol, and acetonitrile are common choices.[16][17][18]
-
Dissolution: In a flask, add the crude pyridine carboxylic acid and a small amount of the selected solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[14]
General Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic pyridine carboxylic acid will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.[2]
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., NaOH) until the solution is basic. This will deprotonate the pyridine carboxylic acid, causing it to precipitate if it is insoluble in the basic solution.
-
Re-extraction: If the deprotonated acid is soluble in the aqueous layer, extract it back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent to obtain the purified product.
Data Presentation
Table 1: Solubility of Picolinic Acid in Different Solvents at approximately 293 K
| Solvent | Solubility (g/kg of solvent) |
| Water | ~862.5[17][18][19] |
| Ethanol | ~57.1[17][18][19] |
| Acetonitrile | ~17.0[17][18][19] |
Table 2: Purity and Yield Data for Nicotinic Acid Purification
| Purification Method | Starting Material | Purity of Final Product | Yield | Reference |
| Recrystallization from water | Crude nicotinic acid | Melting point: 230-232°C | 50-60% of theoretical | [7] |
| Sublimation followed by recrystallization | Crude nicotinic acid | 99.86% | Not specified | [3] |
Visualizations
Caption: General workflow for the purification of pyridine carboxylic acids.
Caption: Troubleshooting guide for low recrystallization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- 6. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 9. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 13. helixchrom.com [helixchrom.com]
- 14. benchchem.com [benchchem.com]
- 15. longdom.org [longdom.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-Oxo-Dihydropyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-oxo-dihydropyridine compounds for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-oxo-dihydropyridine compounds?
A1: 2-oxo-dihydropyridine compounds generally exhibit low aqueous solubility due to their often crystalline and relatively nonpolar nature.[1] They are typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Their solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.
Q2: Why is my 2-oxo-dihydropyridine compound precipitating when I dilute my DMSO stock solution in an aqueous buffer?
A2: This is a common phenomenon for poorly water-soluble compounds. Your DMSO stock solution may represent a supersaturated state. When this is diluted into an aqueous buffer, the compound's concentration may exceed its thermodynamic solubility limit in the final solvent mixture, leading to precipitation.
Q3: What are the primary strategies for enhancing the aqueous solubility of 2-oxo-dihydropyridine compounds?
A3: Several strategies can be employed, broadly categorized as physical and chemical modifications. Common approaches include:
-
pH Adjustment: For ionizable 2-oxo-dihydropyridine derivatives, altering the pH of the solution can significantly increase solubility.
-
Co-solvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[2]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance its dissolution rate and apparent solubility.[3][4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively encapsulate the hydrophobic molecule and increase its aqueous solubility.[6][7][8]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
Chemical Modification: Introducing polar functional groups to the 2-oxo-dihydropyridine scaffold can intrinsically improve aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of 2-oxo-dihydropyridine compounds.
Issue 1: Compound precipitates out of solution during the experiment.
| Potential Cause | Troubleshooting Steps |
| Exceeded thermodynamic solubility | 1. Decrease the final compound concentration. 2. Increase the percentage of co-solvent (e.g., ethanol, PEG 400) in your final solution. Note: Be mindful of the co-solvent's potential effects on your assay.3. Optimize the pH of the buffer if your compound has ionizable groups. |
| Unstable supersaturated solution | 1. Prepare a fresh dilution from the stock solution immediately before use.2. Consider using a different solubilization technique, such as creating a solid dispersion or a cyclodextrin complex, which can provide a more stable formulation. |
| Temperature fluctuations | 1. Ensure the temperature is consistent throughout the experiment, as the solubility of dihydropyridine derivatives can be temperature-dependent.[1] |
Issue 2: Low or inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Incomplete dissolution of the compound | 1. Visually inspect your solutions for any particulate matter before use.2. Filter the solution through a compatible filter to remove any undissolved particles.3. Re-evaluate your solubilization method to ensure complete dissolution at the desired concentration. |
| Compound degradation | 1. Check the stability of your compound in the chosen solvent and buffer system over the time course of your experiment.2. Prepare fresh solutions for each experiment. |
| Interference from solubilizing agents | 1. Run appropriate vehicle controls in your assays to account for any effects of the co-solvent, surfactant, or cyclodextrin.2. Minimize the concentration of the solubilizing agent as much as possible while maintaining compound solubility. |
Quantitative Data Summary
The following tables summarize solubility data for dihydropyridine derivatives from literature. This data can serve as a starting point for selecting appropriate solvents and enhancement strategies.
Table 1: Mole Fraction Solubility of a Dihydropyridine Derivative (PDP-6) in Various Solvents at Different Temperatures. [1]
| Solvent | T = 293.2 K | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K |
| Water | 1.15 x 10⁻⁶ | 1.29 x 10⁻⁶ | 1.44 x 10⁻⁶ | 1.52 x 10⁻⁶ | 1.61 x 10⁻⁶ |
| Ethanol | 4.89 x 10⁻³ | 5.51 x 10⁻³ | 6.13 x 10⁻³ | 6.54 x 10⁻³ | 6.96 x 10⁻³ |
| Ethyl Acetate | 1.01 x 10⁻² | 1.14 x 10⁻² | 1.26 x 10⁻² | 1.35 x 10⁻² | 1.45 x 10⁻² |
| DMSO | 4.98 x 10⁻¹ | 5.49 x 10⁻¹ | 5.99 x 10⁻¹ | 6.38 x 10⁻¹ | 6.77 x 10⁻¹ |
| PEG-400 | 6.12 x 10⁻² | 6.79 x 10⁻² | 7.41 x 10⁻² | 7.95 x 10⁻² | 8.47 x 10⁻² |
Table 2: Experimental Mole Fraction Solubility of Barnidipine in Pure Solvents at 298.15 K. [9][10]
| Solvent | Mole Fraction (X₂) |
| Water | 1.85 x 10⁻⁵ |
| Methanol | 1.25 x 10⁻³ |
| Ethanol | 1.05 x 10⁻³ |
| Acetone | 2.15 x 10⁻⁴ |
| Ethyl Acetate | 1.80 x 10⁻⁵ |
| Acetonitrile | 2.25 x 10⁻⁴ |
| 1,4-Dioxane | 2.20 x 10⁻⁴ |
| DMF | 1.55 x 10⁻³ |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol outlines the steps to determine the solubility of a 2-oxo-dihydropyridine compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of the 2-oxo-dihydropyridine compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Processing:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method can be used to enhance the solubility and dissolution rate of a 2-oxo-dihydropyridine compound.
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolution:
-
Dissolve the 2-oxo-dihydropyridine compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).
-
Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Continue evaporation until a solid film or mass is formed.
-
-
Drying and Pulverization:
-
Dry the resulting solid mass under vacuum to remove any residual solvent.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization (Optional but Recommended):
-
Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the carrier.
-
Determine the dissolution rate of the solid dispersion compared to the pure drug.
-
Protocol 3: Cyclodextrin Complexation
This protocol describes the preparation of an inclusion complex to improve the aqueous solubility of a 2-oxo-dihydropyridine compound.[6][7]
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility.
-
Phase Solubility Study (Optional but Recommended):
-
Prepare aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the 2-oxo-dihydropyridine compound to each solution.
-
Agitate the mixtures until equilibrium is reached.
-
Filter the solutions and analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration. This will help determine the optimal drug-to-cyclodextrin ratio.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Impregnate the cyclodextrin with a small amount of water to form a paste.
-
Add the 2-oxo-dihydropyridine compound to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Dry the kneaded mixture.
-
Pass the dried complex through a sieve.
-
-
Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the pure compound.
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Workflow for preparing solid dispersions by solvent evaporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. internationaljournal.org.in [internationaljournal.org.in]
- 4. japsonline.com [japsonline.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. oatext.com [oatext.com]
- 9. scielo.isciii.es [scielo.isciii.es]
- 10. Solubility data and solubility parameters of barnidipine in different pure solvents [digibug.ugr.es]
Technical Support Center: Optimization of Reaction Conditions for Functionalized Heterocycle Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of functionalized heterocycles. The following sections address common issues encountered during experimentation, offering solutions and optimized protocols for a variety of named reactions.
General Troubleshooting
This section covers broad issues applicable to a range of heterocyclic syntheses. A systematic approach is often the most effective way to troubleshoot suboptimal reaction outcomes.[1]
Frequently Asked Questions (General)
Q1: My reaction is resulting in a consistently low yield. What are the common contributing factors?
A1: Low yields in heterocyclic synthesis can arise from several factors.[1] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity, and ensure solvents are dry for moisture-sensitive reactions.[1]
-
Atmospheric Moisture and Oxygen: Many synthetic reactions are sensitive to air and moisture. If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and lower yields. Ensure the stir rate is sufficient for the scale and viscosity of your reaction.[1]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]
Q2: My reaction has produced a dark, tarry material that is difficult to purify. What is the likely cause?
A2: The formation of tar often indicates polymerization or degradation of starting materials or products. This is typically caused by excessively high temperatures, prolonged reaction times, or highly acidic conditions. To mitigate this, consider lowering the reaction temperature, reducing the reaction time, and using a milder catalyst.[2] Careful control of temperature, including gradual heating, can be beneficial.[2]
Q3: The reaction starts but seems to stop before completion. What could be the issue?
A3: This is a classic sign of catalyst deactivation. Common causes include impurities in the starting materials or solvent that act as catalyst poisons. For transition metal catalysts, sulfur-containing compounds and some nitrogen-containing heterocycles can be poisonous.[3] Thoroughly purifying all reagents and using high-quality solvents is crucial.[3]
General Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing low-yield reactions.
Caption: A flowchart for troubleshooting common issues in heterocyclic synthesis.[1]
Paal-Knorr Pyrrole and Furan Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[4]
Troubleshooting Guide & FAQs
Q1: My Paal-Knorr pyrrole synthesis is giving a low yield. What are the common causes?
A1: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions (high temperatures or strong acids) can cause degradation.[5]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Steric hindrance on either the dicarbonyl compound or the amine can also impede the reaction.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. Excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[6]
Q2: I am observing a significant amount of a furan byproduct in my pyrrole synthesis. How can I minimize its formation?
A2: Furan formation is a common side reaction that occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the involvement of the amine. To minimize this, you can decrease the acidity of the reaction mixture (maintain pH > 3) and use an excess of the amine.[6]
Q3: My Paal-Knorr furan synthesis is slow and gives incomplete conversion. What can I do?
A3: Incomplete conversion can be due to insufficient acid catalysis, sterically hindered substrates, or deactivating electronic effects.[7] Consider the following solutions:
-
Alternative Catalysts: Modern catalysts can be more effective under milder conditions.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate, but be cautious of increased side product formation.[7]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions.[8][9][10]
Data Presentation: Optimization of Paal-Knorr Synthesis
Table 1: Effect of Catalyst on the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione
| Catalyst | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| None | Conventional | 100 | 24 h | <5 | [7] |
| p-TsOH | Conventional | 110 | 4-6 h | 78 | [7] |
| Envirocat EPZG | Conventional | 110 | 1.5 h | 88 | [7] |
| Bi(OTf)₃ | Conventional | 25 | 0.5 h | 92 | [7] |
| Iodine | Microwave | 140 | 3-5 min | 95 | [7] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Pyrrole Synthesis
| 1,4-Dicarbonyl | Amine | Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Conventional | HCl | Methanol | Reflux | 15-30 min | 85 | [5] |
| 2,5-Hexanedione | Aniline | Microwave | Acetic Acid | None | 120 | 2 min | 89 | [9] |
| 2,5-Hexanedione | Benzylamine | Microwave | Acetic Acid | None | 120 | 2 min | 81 | [9] |
| 1-Phenyl-1,4-pentanedione | Aniline | Microwave | Acetic Acid | None | 150 | 10 min | 75 | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole
-
Materials: 2,5-Hexanedione (1.0 eq), Benzylamine (1.0 eq), Glacial Acetic Acid (20 mol%).
-
Procedure:
-
In a dedicated microwave reactor vial, combine 2,5-hexanedione and benzylamine.
-
Add glacial acetic acid to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 2 minutes. The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.[5]
-
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[11] The efficiency of this one-pot condensation is highly dependent on the catalyst used.[2]
Troubleshooting Guide & FAQs
Q1: My Hantzsch synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in the Hantzsch synthesis.[12] Common causes include:
-
Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient. Consider alternative catalysts and solvent systems. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields.[12]
-
Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the pyridine. Ensure your oxidizing agent is effective and used in the correct stoichiometry.
-
Side Reactions: The order of reagent addition can be critical. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.
Data Presentation: Optimization of Hantzsch Synthesis
Table 3: Comparative Performance of Catalysts in Hantzsch Dihydropyridine Synthesis Reaction: Benzaldehyde, Ethyl Acetoacetate, and Ammonium Acetate
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | 78 | 12 | 39 | [2] |
| p-TSA (ultrasound) | Aqueous micelles | RT | 0.5 | 96 | [12] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 25 | 0.33 | 98 | [2] |
| Tannic Acid | H₂O/Ethanol | 60 | 1.5 | 95 | [2] |
| MgAl₂-HT | Acetonitrile | RT | 6.5 | 61 | [13][14] |
| Ceric Ammonium Nitrate (CAN) | None | RT | - | High | [12][15] |
Experimental Workflow Diagram
Caption: A general experimental workflow for the Hantzsch pyridine synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[16]
Troubleshooting Guide & FAQs
Q1: Why is my Fischer indole synthesis failing or giving a low yield?
A1: Several factors can lead to the failure of a Fischer indole synthesis:[17]
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[17]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and often need to be optimized empirically.[16][18]
-
Unstable Hydrazone: Some arylhydrazones are unstable and should be generated in situ.[17]
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: Common side reactions include:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.
-
N-N Bond Cleavage: As mentioned above, certain substituents can promote the cleavage of the nitrogen-nitrogen bond in the ene-hydrazine intermediate, leading to byproducts like aniline derivatives.
Data Presentation: Optimization of Fischer Indole Synthesis
Table 4: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole Reaction: Acetophenone and Phenylhydrazine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | 118 | 1 | 41 | [17] |
| PPA | None | 160 | 0.17 | 73 | [17] |
| ZnCl₂ | None | 170 | 0.5 | 67 | [17] |
| Amberlyst-15 | Toluene | 110 | 1 | 85 | [17] |
| Microwave (PPA) | None | 150 | 0.25 | 80 | [17] |
Experimental Protocols
Protocol 2: Fischer Indole Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
-
Materials: Acetophenone (1.0 eq), Phenylhydrazine (1.0 eq), Polyphosphoric acid.
-
Procedure:
-
Hydrazone Formation (Optional): In a round-bottom flask, dissolve acetophenone in ethanol. Add phenylhydrazine dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes. Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol.[17]
-
Indolization: In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.[17]
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.[17]
-
Work-up: Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. The solid product will precipitate.[17]
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
-
Bischler-Napieralski Isoquinoline Synthesis
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to cyclize β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[19][20]
Troubleshooting Guide & FAQs
Q1: My Bischler-Napieralski reaction is not proceeding, or the yield is very low. What are the potential causes?
A1: Low or no yield can be attributed to several factors:
-
Deactivated Aromatic Ring: The reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[20][21]
-
Ineffective Dehydrating Agent: For substrates that lack electron-donating groups, a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃, is often required.[21][22]
-
Decomposition of Starting Material: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q2: A major side product I'm observing is a styrene derivative. How can this be avoided?
A2: The formation of styrene occurs via a retro-Ritter reaction, which is evidence for a nitrilium salt intermediate.[21][22] To minimize this side reaction, you can use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product.[21][22]
Data Presentation: Optimization of Bischler-Napieralski Reaction
Table 5: Comparison of Reagents for Bischler-Napieralski Cyclization
| Substrate | Reagent System | Solvent | Temperature | Time | Yield | Reference |
| N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine | POCl₃ | Toluene | Reflux | 4 h | Good | [20] |
| N-Acetyl-2-(3-methoxyphenyl)ethylamine | P₂O₅ in POCl₃ | POCl₃ | Reflux | - | Effective | [19][21] |
| β-arylethylamide | Tf₂O, 2-chloropyridine | DCM | -20°C to 0°C | 50 min | - | [20] |
| β-arylethylamide | PPA | - | 150-160°C | 10-15 min | - | [17] |
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for common Bischler-Napieralski synthesis issues.
Other Important Heterocycle Syntheses
Quinoline Synthesis (Skraup, Doebner-von Miller)
-
Common Issues: The Skraup synthesis is notoriously exothermic and can lead to significant tar formation.[23]
-
Troubleshooting:
Imidazole Synthesis
-
Common Issues: The synthesis of imidazoles can sometimes result in low yields, but various methods exist.[24][25]
-
Optimization:
-
Microwave-assisted, solvent-free synthesis using urotropine and ammonium acetate from 1,2-diketones can be simple and efficient.[26]
-
One-pot, four-component synthesis by heating a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can give very good yields.[26]
-
Thiazole Synthesis (Hantzsch)
-
Common Issues: The regioselectivity of the Hantzsch thiazole synthesis can be influenced by reaction conditions.
-
Optimization:
-
Condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles.[27]
-
Under acidic conditions (e.g., 10M-HCl-EtOH), mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, with the ratio influenced by the specific substrates and experimental setup.[27]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 11. scribd.com [scribd.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 20. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 21. jk-sci.com [jk-sci.com]
- 22. Bischler-Napieralski Reaction [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 25. baranlab.org [baranlab.org]
- 26. Imidazole synthesis [organic-chemistry.org]
- 27. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Bohlmann-Rahtz Pyridine Synthesis: A Technical Support Center for Byproduct Identification and Minimization
For researchers, scientists, and professionals in drug development, the Bohlmann-Rahtz pyridine synthesis is a powerful tool for constructing substituted pyridines. However, like any complex organic reaction, it is not without its challenges. The formation of byproducts can complicate purification, reduce yields, and impact the overall efficiency of a synthetic route. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common byproducts encountered during the Bohlmann-Rahtz pyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Pyridine and Presence of a Major Byproduct
Symptoms:
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant peak in addition to the desired product and starting materials.
-
The isolated yield of the pyridine product is lower than expected.
-
Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product mixture reveals unexpected signals, particularly in the vinyl and amine proton regions.
Potential Cause:
In one-pot, three-component variations of the Bohlmann-Rahtz synthesis where an ammonium salt (like ammonium acetate) is used as the amine source, a common side reaction is the Michael addition of ammonia to the ethynylketone starting material. This leads to the formation of a stable β-amino vinyl ketone byproduct, which may not readily participate in the subsequent cyclization to the desired pyridine.
Solutions:
-
Optimize Reagent Stoichiometry: The use of a large excess of ammonium acetate can facilitate the desired reaction pathway.[1]
-
Control Reaction Temperature: While higher temperatures are traditionally used for the cyclodehydration step, they can also promote side reactions.[2] The use of catalysts can lower the required temperature.
-
Catalyst Selection: Employing a suitable catalyst can promote the desired tandem Michael addition-heterocyclization while minimizing the formation of the ammonia adduct. Lewis acids like zinc bromide (ZnBr₂) have been shown to be effective.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are often favored.[2]
Problem 2: Decomposition of Starting Materials, Especially with Acid-Sensitive Enamines
Symptoms:
-
TLC analysis shows the disappearance of the enamine starting material without the corresponding formation of the desired product.
-
The reaction mixture turns dark or shows signs of polymerization.
-
Low to no yield of the desired pyridine is obtained.
Potential Cause:
Enamines bearing acid-sensitive functional groups, such as tert-butyl esters or cyano groups, are prone to decomposition under harsh acidic conditions.[2] Both Brønsted and strong Lewis acids can cause this decomposition.
Solutions:
-
Use of Mild Catalysts: To avoid the decomposition of sensitive substrates, milder catalysts are recommended.
-
Solid Acid Catalysts: Amberlyst-15, an ion-exchange resin, can be a mild and effective alternative to strong acids, and it simplifies workup through filtration.[2]
-
Mild Lewis Acids: Ytterbium triflate (Yb(OTf)₃) and zinc bromide (ZnBr₂) are effective Lewis acid catalysts that can promote the reaction at lower temperatures.[2]
-
-
Acid-Free Conditions: For particularly sensitive substrates, it has been shown that the reaction can proceed under milder, acid-free conditions using ethanol as the solvent.[2]
-
Two-Step Procedure: If one-pot methods consistently lead to decomposition, reverting to the traditional two-step Bohlmann-Rahtz synthesis can be a solution. This involves the initial Michael addition to form the aminodiene intermediate under non-acidic conditions, followed by its isolation and subsequent cyclodehydration.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the most common byproduct in the one-pot Bohlmann-Rahtz synthesis, and how can I identify it?
A1: The most common byproduct in the three-component, one-pot synthesis is a β-amino vinyl ketone, formed from the Michael addition of ammonia to the ethynylketone.
Identification:
-
¹H NMR Spectroscopy: Look for two doublet signals in the olefinic region (typically between δ 5.6-7.8 ppm) with a coupling constant (J) of around 13 Hz, which is characteristic of the E-configuration of the vinyl protons. You may also observe signals corresponding to the amine protons.
-
¹³C NMR Spectroscopy: The spectrum will show signals for a ketone carbonyl and two sp² hybridized carbons of the vinyl group.
-
Mass Spectrometry: The mass of this byproduct will correspond to the sum of the ethynylketone and ammonia (or the amine source).
Q2: How can I minimize the formation of the β-amino vinyl ketone byproduct?
A2: Minimizing this byproduct involves favoring the reaction of the in situ generated enamine with the ethynylketone over the direct reaction of ammonia with the ethynylketone.
Strategies:
-
Slow Addition of the Ethynylketone: Adding the ethynylketone slowly to the mixture of the 1,3-dicarbonyl compound and ammonium acetate can help to ensure that the enamine is formed first and is readily available to react.
-
Use of an Appropriate Catalyst: As mentioned in the troubleshooting guide, catalysts like ZnBr₂ can effectively promote the desired three-component reaction.
-
Solvent Selection: Anhydrous ethanol is often a good solvent choice for these reactions.
Q3: My enamine is acid-sensitive. What is the best protocol to follow?
A3: For acid-sensitive enamines, the primary goal is to avoid harsh acidic conditions.
Recommended Protocol:
-
Two-Step Approach:
-
Step 1: Michael Addition: React the enamine and the ethynylketone in a suitable solvent like ethanol at a moderate temperature (e.g., 50 °C) without any acid catalyst to form the aminodiene intermediate. Monitor the reaction by TLC.
-
Step 2: Cyclodehydration: After isolation and purification of the aminodiene, perform the cyclodehydration. To avoid high temperatures, you can use a mild catalyst like N-iodosuccinimide (NIS) at a low temperature (e.g., 0 °C).
-
-
One-Pot Approach with Mild Catalyst:
-
Use a solid-supported acid catalyst like Amberlyst-15, which can be easily removed by filtration, minimizing the exposure of the product to acidic conditions during workup.
-
Alternatively, use a mild Lewis acid like Yb(OTf)₃ or ZnBr₂ in a non-acidic solvent like toluene.
-
Quantitative Data Summary
The following tables summarize the impact of different catalysts and solvents on the yield of the Bohlmann-Rahtz pyridine synthesis.
Table 1: Comparison of Catalysts in the One-Pot Synthesis of a Trisubstituted Pyridine
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Acetic Acid (20%) | Toluene | Reflux | 20 | 78 |
| 2 | ZnBr₂ (15%) | Toluene | Reflux | 20 | 96 |
| 3 | Yb(OTf)₃ (20%) | Toluene | Reflux | 24 | 85 |
| 4 | Amberlyst-15 | Toluene | 50 °C | 26 | 75 |
Data adapted from Bagley, M. C., et al.
Table 2: Comparison of Solvents in the Three-Component Synthesis
| Entry | Solvent System | Temperature | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 24 | 90 |
| 2 | Toluene | Reflux | 24 | 60 |
| 3 | Ethanol/Acetic Acid (5:1) | Reflux | 24 | 53 |
| 4 | Toluene/Acetic Acid (5:1) | Reflux | 24 | 69 |
Data adapted from a thesis by a member of the Bagley research group.
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of a Polysubstituted Pyridine using a Lewis Acid Catalyst
This protocol is suitable for substrates that are not highly acid-sensitive and aims to achieve a high yield in a single step.
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Ethynylketone (1.2 equiv)
-
Ammonium acetate (10 equiv)
-
Zinc bromide (ZnBr₂, 0.15 equiv)
-
Anhydrous toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound, ammonium acetate, and zinc bromide.
-
Add anhydrous toluene to the flask.
-
Begin stirring the mixture and add the ethynylketone.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 20-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis for Acid-Sensitive Enamines
This protocol is designed to protect acid-sensitive functional groups by separating the Michael addition and cyclodehydration steps.
Step A: Michael Addition to form the Aminodiene Intermediate Materials:
-
Acid-sensitive enamine (1.0 equiv)
-
Ethynylketone (1.5 equiv)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, dissolve the enamine in anhydrous ethanol.
-
Add the ethynylketone to the solution.
-
Stir the reaction mixture at 50 °C and monitor its progress by TLC.
-
Upon completion (typically 1-7 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting aminodiene intermediate by column chromatography on silica gel.[3]
Step B: Mild Cyclodehydration using N-Iodosuccinimide (NIS) Materials:
-
Purified aminodiene from Step A (1.0 equiv)
-
N-Iodosuccinimide (NIS, 1.2 equiv)
-
Anhydrous ethanol
Procedure:
-
Dissolve the aminodiene in anhydrous ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS to the cooled solution and stir for 1 hour at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine.[3]
Visualizations
Reaction Pathways
Caption: Desired vs. Byproduct Pathways in Bohlmann-Rahtz Synthesis.
Experimental Workflow for Byproduct Minimization
Caption: Decision workflow for minimizing byproducts.
Logical Relationship of Troubleshooting Steps
Caption: Logical flow for troubleshooting common issues.
References
troubleshooting guide for low yield in Hantzsch pyridine synthesis
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the Hantzsch pyridine synthesis, a common challenge for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Yield in Hantzsch Pyridine Synthesis
Low yields in the Hantzsch synthesis of 1,4-dihydropyridines or the subsequent pyridine products can be attributed to several factors, from reaction conditions to reactant purity.[1][2][3] This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems in your experimental workflow.
Q1: My Hantzsch reaction is resulting in a very low yield of the desired 1,4-dihydropyridine. What are the most common causes?
A1: Low yields in the classical Hantzsch synthesis are a frequent issue and can arise from several factors.[1][2][3] The traditional method often involves long reaction times and harsh conditions, which can lead to product degradation or the formation of side products.[1][3] Key areas to investigate include:
-
Reaction Time and Temperature: Excessive heating can cause the decomposition of the 1,4-dihydropyridine product.[1]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's success.[1]
-
Suboptimal Solvent: While ethanol and acetic acid are commonly used, they may not be the ideal choice for all substrates.[1] The polarity of the solvent can influence the reaction rate.[1]
-
Side Reactions: The formation of byproducts, such as over-oxidized pyridine or Michael adducts, can decrease the yield of the desired 1,4-dihydropyridine.[1]
Q2: My reaction is not proceeding to completion, and a significant amount of starting material remains. How can I improve the conversion rate?
A2: Incomplete conversion is often linked to reaction kinetics and the chosen conditions.[1] To drive the reaction forward, consider the following optimization strategies:
-
Catalysis: The introduction of a catalyst can markedly speed up the reaction. A variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts.[1]
-
Microwave or Ultrasound Irradiation: Employing these energy sources can drastically shorten reaction times and enhance yields when compared to conventional heating methods.[1]
-
Solvent Selection: The choice of solvent is crucial. For instance, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1]
-
Reactant Concentration: Performing the reaction at a higher concentration or even under solvent-free conditions can sometimes boost reaction rates and yields.[1]
Q3: I am observing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize this side reaction?
A3: The oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine is a common side reaction, particularly under harsh conditions or in the presence of atmospheric oxygen.[1] To mitigate this:
-
Control the Atmosphere: Executing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]
Q4: How does my choice of nitrogen source impact the reaction yield?
A4: The selection of the nitrogen source is a critical parameter. While ammonia is a traditional choice, ammonium acetate is also frequently used.[3][4] In some protocols, urea has been investigated as an alternative ammonia source; however, it was found to be contaminated with a significant amount of unidentifiable byproducts.[5] Ammonium acetate has been identified as a reliable and convenient source of ammonia.[5]
Frequently Asked Questions (FAQs)
Q5: The aromatization of my 1,4-dihydropyridine intermediate to the final pyridine product is inefficient. What are some alternative oxidizing agents?
A5: The final aromatization step is crucial for obtaining the pyridine product.[2] While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can result in the formation of side products and may require difficult workup procedures.[2][3] Milder and more efficient oxidizing agents to consider include:
-
Iodine in refluxing methanol[3]
-
Ferric chloride[3]
-
Manganese dioxide[3]
-
Potassium permanganate in water[3]
-
Ceric ammonium nitrate (CAN)[6]
Q6: I am observing significant amounts of side products in my Hantzsch reaction. What are the likely culprits?
A6: The formation of side products in the Hantzsch synthesis can occur due to several competing reaction pathways.[7] The mechanism is complex, with at least five different pathways having been proposed.[3][7] Common side products can arise from:
-
Self-condensation of the β-ketoester.[7]
-
A Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[7]
-
Incomplete reaction leading to the presence of intermediates in the final product mixture.[7]
To minimize the formation of side products, it is essential to carefully control reaction conditions such as temperature and the order of reagent addition.[2][7]
Optimization of Reaction Conditions: A Data-Driven Approach
The following table summarizes various reaction conditions and their impact on the yield of the Hantzsch pyridine synthesis, providing a comparative overview to guide your experimental design.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS, 0.1M) | Ultrasound | - | 96 | [3] |
| None | Water | 70-75°C | - | 86-96 | [8] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temperature | 1-3 h | Good to Excellent | [6] |
| None | Ethanol | Reflux | Long | Low | [8][9] |
| None | Acetic Acid | Reflux | Long | Low | [8][9] |
| Various | Microwave-assisted | 120°C | 2-7 min | 82-94 | [2] |
Detailed Experimental Protocols
General Procedure for Catalyst-Free Hantzsch Synthesis in Water
This protocol is adapted from a clean and efficient procedure for the synthesis of 1,4-dihydropyridines in an aqueous medium.[8][9]
-
To a tube reactor, add the aldehyde (1 mmol), β-keto ester (2 mmol), and an ammonium salt (1 mmol).
-
Add 2-3 mL of water to the mixture.
-
The remaining space in the reactor is charged with water steam, air, or nitrogen, and the vessel is sealed quickly.
-
The mixture is then stirred for the desired amount of time at the optimized temperature (e.g., 70-75°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product is isolated by simple filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Microwave-Assisted Hantzsch Synthesis
This protocol is based on microwave-assisted methods that have been shown to improve yields and reduce reaction times.[2]
-
In a microwave-safe vessel, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and the nitrogen source (e.g., ammonium acetate, 1 equivalent).
-
Add a suitable solvent (e.g., ethanol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Hantzsch pyridine synthesis.
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Catalyst Inhibition in Cross-Coupling Reactions of 2-Pyridine Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with catalyst inhibition in cross-coupling reactions involving 2-pyridine nucleophiles. The pyridine motif is a crucial component in many pharmaceuticals and functional materials. However, the nitrogen atom in the pyridine ring, particularly in the 2-position, can coordinate to the metal catalyst, leading to deactivation and poor reaction outcomes.[1][2] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-pyridine nucleophiles so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can strongly coordinate to the transition metal center (commonly palladium) of the catalyst.[1][3] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][4] This is often referred to as the "2-pyridyl problem."[1][2]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can agglomerate to form inactive palladium black, a common issue when the catalytic cycle is slow.[1][5]
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly impacts the reaction's success. 2-Halopyridines are notoriously difficult substrates because the proximity of the nitrogen atom to the reaction center enhances its ability to poison the catalyst. 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction site, reducing its inhibitory effect.[1]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: Ligand selection is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are often effective.[4][6] These ligands stabilize the active catalyst and sterically hinder the coordination of the pyridine nitrogen to the metal center.[4][5]
Q5: Can additives be used to improve reaction efficiency?
A5: Yes, certain additives can be beneficial. For instance, in some Suzuki-Miyaura couplings of 2-pyridyl boronates, the addition of copper(I) or copper(II) salts has been shown to promote the reaction, possibly by facilitating a C–B to C–Cu transmetalation.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1][4] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1] 3. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition.[1][4] |
| Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1] | 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1][9] 2. Use a More Active Catalyst System: Consider catalyst systems known for high activity, such as those based on Buchwald ligands or N-heterocyclic carbenes (NHCs).[4] | |
| Catalyst Decomposition (Palladium Black Formation) | Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration into inactive palladium black.[1][5] | 1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., ligand and base optimization).[1] 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote aggregation.[5] 3. Ensure Rigorous Degassing: Oxygen can promote the formation of palladium black.[5][8] |
| Formation of Side Products | Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom.[8] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[8] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[8] 3. Use Boronic Acid Derivatives: Pinacol esters or MIDA boronates can be more stable than the corresponding boronic acids.[7][8] |
| Homocoupling: The organometallic reagent is coupling with itself.[4][8] | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[4][8] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or an efficient pre-catalyst can mitigate this.[4] | |
| Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom.[1] | 1. Optimize the Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
Quantitative Data Summary
Table 1: Effect of Ligand and Base on a Model Suzuki-Miyaura Coupling of a 2-Pyridyl Nucleophile
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane | 100 | <10 |
| 2 | PCy₃ | K₂CO₃ | Dioxane | 150 | 85 |
| 3 | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 |
| 4 | XPhos | K₃PO₄ | THF | 80 | 95 |
| 5 | dppf | Cs₂CO₃ | Dioxane | 100 | 78 |
| Data is representative and compiled from general knowledge of similar cross-coupling reactions.[5] |
Table 2: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of 2-Bromopyridine
| Catalyst System (Pd Pre-catalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 12 | 75 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| XPhos-Pd-G3 | LHMDS | THF | 65 | 24 | 92 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 65 |
| This table illustrates a hypothetical optimization for the coupling of 2-bromopyridine with an amine. Actual results may vary depending on the specific substrates.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide [8]
-
Reagent Preparation: To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.5 equiv.), aryl halide (1.0 equiv.), XPhos-Pd-G3 (5 mol %), Cu(OAc)₂ (50 mol %), and K₃PO₄ (5.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent and Additive Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of 0.125 M with respect to the aryl halide. Add diethanolamine (1.0 equiv.) via syringe.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of 2-Bromopyridine [6]
-
Reagent Preparation: In a glovebox, to an oven-dried vial, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol %), the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol %), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Addition of Substrates and Solvent: Remove the vial from the glovebox, add the 2-bromopyridine (1.0 equiv.) and anhydrous toluene via syringe.
-
Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.
-
Reaction Conditions: Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst inhibition by 2-pyridine substrate coordination.
Caption: A workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
addressing stability problems of dihydropyridine intermediates during oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with dihydropyridine intermediates during oxidation reactions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected Spectroscopic Data
Q1: My ¹H NMR spectrum shows unexpected signals, particularly in the aromatic region (δ 7.0-8.5 ppm), and the characteristic N-H proton signal (typically a singlet between δ 5.5 and 9.2 ppm) is weak or has disappeared. What is the likely cause?
A1: This is a classic indication that your 1,4-dihydropyridine sample has been partially or fully oxidized to its corresponding pyridine derivative.[1] The aromatization of the dihydropyridine ring leads to the loss of the N-H proton and the formation of new aromatic protons, resulting in significant changes in the NMR spectrum.[1] Oxidation can occur during the reaction, work-up, or purification if not performed under strictly oxygen-free conditions.[1]
Q2: The methylene protons of the ester groups at C3 and C5 in my 1,4-dihydropyridine are showing a complex splitting pattern instead of a simple quartet. Why is this happening?
A2: This complexity can arise from the diastereotopicity of the methylene protons. The C4 position of the dihydropyridine ring is a stereocenter, which can make the two protons of the adjacent CH₂ group magnetically non-equivalent, leading to more complex splitting patterns. However, if accompanied by other spectral changes mentioned in Q1, it's crucial to also consider the presence of the oxidized pyridine as an impurity, which could complicate the spectrum.
Q3: My IR spectrum is missing the characteristic N-H stretching band, which I expected to see between 3200-3400 cm⁻¹. What does this indicate?
A3: The absence of the N-H stretching band is a strong indicator of oxidation.[1] The conversion of the 1,4-dihydropyridine to the aromatic pyridine ring results in the elimination of the N-H bond.[1]
Issue 2: Poor Reaction Yield and By-product Formation
Q4: My oxidation reaction of a 1,4-dihydropyridine is giving low yields of the desired pyridine derivative and multiple by-products. How can I optimize this?
A4: The oxidative aromatization of dihydropyridines can be sensitive to reaction conditions and the choice of oxidizing agent.[2][3] Issues such as steric hindrance and the reactivity of other functional groups in the molecule can lead to the formation of secondary products.[2][3] Consider the following optimization strategies:
-
Choice of Oxidizing Agent: A wide range of oxidizing agents are available, from inorganic salts to enzymes.[2][3] Milder or more selective reagents may be necessary for sensitive substrates. Common agents include DMSO, nitric acid, and bleaching powder (calcium hypochlorite).[2]
-
Reaction Conditions: Carefully control the reaction temperature, time, and atmosphere. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions caused by atmospheric oxygen.[1]
-
Protecting Groups: The stability of dihydropyridine intermediates can be enhanced by N-acyl "protection" of the nitrogen.[4]
Frequently Asked Questions (FAQs)
Q5: What are the main degradation pathways for dihydropyridine intermediates?
A5: The primary degradation pathway for 1,4-dihydropyridine intermediates is oxidative aromatization to the corresponding pyridine moiety.[5] This process can be promoted by exposure to light and air.[5] In some cases, such as with nifedipine, photodegradation can also lead to the formation of a nitroso derivative from the reduction of the nitro group.[6]
Q6: How can I improve the stability of my dihydropyridine intermediates during storage and handling?
A6: To minimize degradation, dihydropyridine compounds should be protected from light and oxygen.[5][6] Store samples in amber vials under an inert atmosphere and at low temperatures. When handling solutions, especially for biological samples, take precautions to avoid photodecomposition.[6]
Q7: Are there any structural modifications that can enhance the stability of dihydropyridines?
A7: Yes, the stability and reactivity of dihydropyridines can be influenced by the substituents on the ring. For instance, the choice of chloroformate reagent used in the preparation of alkylidene dihydropyridines can tune their stability towards oxidation.[7] Additionally, cocrystallization with other molecules has been shown to be an effective approach to address the photo-induced oxidation of dihydropyridine drugs.[8]
Data Presentation
Table 1: Spectroscopic Comparison of 1,4-Dihydropyridines and Their Oxidized Pyridine Derivatives
| Spectroscopic Feature | 1,4-Dihydropyridine | Oxidized Pyridine Derivative | Rationale for Change |
| ¹H NMR: N-H Proton | Present (typically δ 5.5-9.2 ppm, singlet)[1] | Absent[2] | Loss of the N-H proton upon aromatization. |
| ¹H NMR: Aromatic Protons | Typically absent or few signals | New signals appear (typically δ 7.0-8.5 ppm)[1] | Formation of the aromatic pyridine ring. |
| IR: N-H Stretch | Present (3200-3400 cm⁻¹)[1] | Absent[1] | Elimination of the N-H bond. |
| IR: C=C Stretch | Present (1600-1650 cm⁻¹)[1] | Shifts and changes in intensity | Alteration of the double bond character within the ring. |
Table 2: Common Oxidizing Agents for Dihydropyridine Aromatization
| Oxidizing Agent | Typical Solvent | Catalyst | Reaction Time | Yield Range | Reference |
| Dimethyl Sulfoxide (DMSO) | DMSO | None (DMSO acts as both) | Varies | Moderate to Good | [2] |
| Nitric Acid | Acetic Acid | None | ~1 hour | Moderate to Good | [2][9] |
| Bleaching Powder (Ca(OCl)₂) | Varies | None | Varies | Moderate to Good | [2] |
| Hydrogen Peroxide | Ethanol | Copper(II) chloride | ~30 min | High (e.g., 96%) | [10] |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Methylene Chloride | None | Varies | Varies | [9] |
Experimental Protocols
Protocol 1: Deuterium Exchange Experiment to Confirm N-H Proton Signal
This protocol is used to confirm the assignment of the N-H proton signal in the ¹H NMR spectrum of a 1,4-dihydropyridine.[1]
Methodology:
-
Acquire a standard ¹H NMR spectrum of the 1,4-dihydropyridine sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small drop of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The signal corresponding to the N-H proton will either disappear or show a significant decrease in intensity due to the exchange of the proton with deuterium.[1]
Protocol 2: Monitoring Oxidation by UV-Vis Spectroscopy
This protocol can be used to monitor the photodegradation or oxidation of dihydropyridines, as they and their pyridine derivatives often have distinct absorption spectra.
Methodology:
-
Prepare a solution of the dihydropyridine intermediate in a suitable solvent (e.g., ethanol).
-
Measure the initial UV-Vis absorption spectrum.
-
Expose the solution to the conditions being tested (e.g., light, air).
-
Periodically measure the UV-Vis spectrum over time.
-
Expected Result: A decrease in the absorbance corresponding to the dihydropyridine and a concurrent increase in the absorbance of the pyridine derivative will be observed. This data can be used to study the kinetics of the degradation process.[6]
Visualizations
Caption: Troubleshooting workflow for suspected oxidation of 1,4-dihydropyridines.
Caption: General pathway for the oxidation of a dihydropyridine intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Analysis of Pyridine-Based Anticancer Agents: A Guide for Researchers
Introduction: The pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous anticancer agents. Its unique electronic properties and synthetic tractability have allowed for the development of a diverse range of compounds targeting various hallmarks of cancer. This guide provides a comparative analysis of several key pyridine-based anticancer agents, offering insights into their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in the rational design and advancement of novel pyridine-containing cancer therapeutics.
Data Presentation: Comparative Efficacy of Pyridine-Based Anticancer Agents
The following tables summarize the in vitro inhibitory activities of selected pyridine-based anticancer agents against various cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Pyridine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Selpercatinib | RET (Wild-type & Mutants) | - | 0.92 - 67.8 | [1][2][3] |
| Olverembatinib | Bcr-Abl (Wild-type & T315I) | K562 (CML) | 0.21 | [4][5][6] |
| Bcr-Abl (T315I) | Ba/F3 | 0.68 | [4][5] | |
| Bcr-Abl (Wild-type) | Ba/F3 | 0.34 | [4][5] | |
| Glumetinib | c-Met | EBC-1 (Lung) | 5 | [7][8] |
| c-Met (kinase assay) | - | 0.42 | [7][8] | |
| Camonsertib | ATR | LoVo (Colon) | 28 | [9][10] |
| ATR (biochemical assay) | - | 1.0 | [9][10] | |
| Linifanib | KDR (VEGFR2) | HUVEC (VEGF-stimulated) | 0.2 | [11][12][13] |
| FLT3 | MV4-11 (Leukemia) | 4 | [11][12] | |
| PDGFRβ | - | 66 | [11][12] |
Table 2: IC50 Values of Pyridine-Based Tubulin Polymerization Inhibitors
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Diarylpyridine 10t | Tubulin | HeLa (Cervical) | 0.19 | |
| SGC-7901 (Gastric) | 0.30 | |||
| MCF-7 (Breast) | 0.33 | |||
| Pyridine-Bridged CA-4 Analogue (4h) | Tubulin | MDA-MB-231 (Breast) | 0.0031 | [14] |
| Pyridine-Bridged CA-4 Analogue (4s) | Tubulin | MDA-MB-231 (Breast) | 0.0046 | [14] |
| Pyridine-Bridged CA-4 Analogue (4t) | Tubulin | MDA-MB-231 (Breast) | 0.0014 | [14] |
Table 3: IC50 Values of Other Pyridine-Based Anticancer Agents
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference(s) |
| SLC-0111 | Carbonic Anhydrase IX | HT-29 (Colon) | 13.53 | [15][16][17] |
| MCF-7 (Breast) | 18.15 | [16][17] | ||
| PC3 (Prostate) | 8.71 | [17] | ||
| Pyridine-Urea 8e | VEGFR-2 | MCF-7 (Breast) | 0.22 (48h) | [18] |
| VEGFR-2 (kinase assay) | - | 3.93 | [18] | |
| Pyridine-Urea 8n | VEGFR-2 | MCF-7 (Breast) | 1.88 (48h) | [18] |
| Pyridine-Chalcone Derivative | Not specified | MCF-7 (Breast) | 0.10 | [19] |
| A549 (Lung) | 0.41 | [19] |
Signaling Pathways and Mechanisms of Action
The diverse structures of pyridine-based anticancer agents enable them to interact with a variety of molecular targets, thereby disrupting key signaling pathways essential for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
Many pyridine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.
Caption: Pyridine-based kinase inhibitors block aberrant signaling.
Tubulin Polymerization Inhibition
Certain pyridine-containing compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.
Caption: Disruption of microtubule dynamics by pyridine derivatives.
Carbonic Anhydrase Inhibition
Some pyridine derivatives target tumor-associated carbonic anhydrases, which are involved in maintaining pH homeostasis in the tumor microenvironment.
Caption: SLC-0111 targets carbonic anhydrase IX in the tumor microenvironment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyridine-based anticancer agents.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining IC50 values using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.[9][20][21][22]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the pyridine-based inhibitor in a suitable kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase and the inhibitor (or vehicle control). Initiate the reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).
-
ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent quenches the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Measurement: Incubate at room temperature to stabilize the signal and then measure the luminescence using a microplate reader.
-
Data Analysis: A higher luminescent signal indicates greater inhibition of kinase activity (less ATP consumed). Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[10][15][18][23][24]
Tubulin Polymerization Assay (Spectrophotometric)
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer on ice. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
Initiation of Polymerization: Initiate polymerization by adding GTP to each well and immediately placing the plate in a spectrophotometer pre-heated to 37°C.
-
Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or enhancing effect.[8][14][17][19][25]
Conclusion
The pyridine nucleus continues to be a versatile and valuable scaffold in the design of novel anticancer agents. The compounds highlighted in this guide demonstrate the broad range of molecular targets and signaling pathways that can be effectively modulated by pyridine derivatives, leading to potent antitumor activity. The provided data and experimental protocols serve as a resource for the research community to build upon, facilitating the development of the next generation of pyridine-based cancer therapies with improved efficacy and selectivity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. kumc.edu [kumc.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. nanocellect.com [nanocellect.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. benchchem.com [benchchem.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. abscience.com.tw [abscience.com.tw]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship of 1,4-Dihydropyridine Bio-isosteres
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in the development of L-type calcium channel blockers, a critical class of drugs for treating cardiovascular diseases like hypertension.[1] Bio-isosteric replacement, a key strategy in medicinal chemistry, involves substituting parts of a molecule with other chemical groups that retain similar biological activity, aiming to enhance potency, selectivity, or pharmacokinetic properties.[2][3] This guide provides a comparative analysis of various bio-isosteric modifications on the 1,4-DHP core, supported by experimental data from recent studies.
Comparative Analysis of Bio-isosteric Modifications
The pharmacological activity of 1,4-DHP derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring.[4] Key positions for modification include the C3, C5, and C4 positions.
C4-Position Modifications
The substituent at the C4 position of the 1,4-DHP ring is a critical determinant of its calcium channel blocking activity.[4] A recent study explored the bio-isosteric replacement of the traditional aryl group with various heteroaryl rings. The in silico molecular docking scores of these novel bio-isosteres against the L-type calcium channel showed promising results, with many compounds exhibiting superior docking scores compared to the standard drug, amlodipine.[5][6]
Another study investigated the impact of isomeric pyridyl substituents at the C4 position on smooth muscle calcium channel antagonist activity. The results indicated that the point of attachment significantly influences potency, with the activity profile being 4-pyridyl > 2-pyridyl > 3-pyridyl.[7]
C3 and C5-Position Modifications
The ester groups at the C3 and C5 positions are also crucial for activity.[4] One study synthesized a series of 1,4-DHP derivatives with a nitric oxide donor moiety at the C5 ester position. These compounds were evaluated for their calcium channel antagonist activity and cardiac positive inotropic effect.[7]
The following table summarizes the quantitative data from these studies, comparing the activity of different bio-isosteric replacements.
| Compound/Modification | Target/Assay | Quantitative Data (IC50/Docking Score) | Reference Compound | Reference Data | Source |
| C4-(2-pyridyl) analog | Smooth muscle calcium channel antagonist | IC50: 0.37-1.09 µM | Nifedipine | IC50: 9.13 nM | [7] |
| C4-(4-pyridyl) analog | Smooth muscle calcium channel antagonist | IC50: 0.37-1.09 µM | Nifedipine | IC50: 9.13 nM | [7] |
| C4-(3-pyridyl) analog | Smooth muscle calcium channel antagonist | IC50: 3.03-9.14 µM | Nifedipine | IC50: 9.13 nM | [7] |
| C4-(2-trifluoromethylphenyl) analog | Smooth muscle calcium channel antagonist | IC50: 0.37-1.09 µM | Nifedipine | IC50: 9.13 nM | [7] |
| C4-(benzofurazan-4-yl) analog | Smooth muscle calcium channel antagonist | IC50: 0.37-1.09 µM | Nifedipine | IC50: 9.13 nM | [7] |
| P1-P14 Bio-isosteres | L-type Calcium Channel (in silico) | Superior docking scores | Amlodipine | - | [5][6][8] |
| Compound 28 (b-annulated 1,4-DHP) | TGFβ Inhibition | IC50: 170 nM | - | - | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the reviewed literature.
Synthesis of 1,4-Dihydropyridine Bio-isosteres
A common method for synthesizing the 1,4-DHP scaffold is the Hantzsch pyridine synthesis.[5][11] In a recent study, novel amlodipine bio-isosteres were synthesized by first obtaining a 1,4-dihydropyridine scaffold through a modified Hantzsch synthesis. This scaffold was then tethered with various aryl and heteroaryl azides via a Cu-catalyzed 1,3-dipolar cycloaddition click reaction.[5][6] The structures of the synthesized compounds were confirmed using various spectroscopic techniques, including NMR (¹H and ¹³C), FT-IR, and High-Resolution Mass Spectrometry (HRMS).[8]
In Vitro Calcium Channel Antagonist Activity Assay
The smooth muscle calcium channel antagonist activity of the synthesized compounds was evaluated using isolated tissue preparations. For instance, rat aortic smooth muscle can be used. The tissue is mounted in an organ bath, and the inhibitory effect of the compounds on contractions induced by a standard agonist (e.g., KCl) is measured. The concentration of the compound that produces 50% inhibition of the maximal contraction (IC50) is then determined.
In Silico Molecular Docking
Molecular docking studies are performed to predict the binding affinity and interaction patterns of the synthesized compounds with their biological target.[5][6] The three-dimensional structure of the target protein (e.g., the L-type calcium channel) is obtained from a protein data bank. The synthesized ligands are then docked into the active site of the protein using specialized software. The docking scores, which represent the binding affinity, are then calculated and compared.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 1,4-dihydropyridines and a general workflow for their bio-isosteric modification and evaluation.
Caption: Mechanism of action of 1,4-dihydropyridine bio-isosteres as L-type calcium channel blockers.
Caption: General workflow for the design and evaluation of 1,4-dihydropyridine bio-isosteres.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1,4-dihydropyridine calcium channel modulators having a diazen-1-ium-1,2-diolate nitric oxide donor moiety for the potential treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wjpmr.com [wjpmr.com]
A Comparative Guide to the Biological Efficacy of Novel Indole-3-Carboxylic Acid Derivatives as Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of a novel series of indole-3-carboxylic acid derivatives against the established angiotensin II receptor blocker (ARB), losartan. The information presented herein is supported by experimental data from recent studies, offering valuable insights for researchers in cardiovascular drug discovery. These novel compounds demonstrate significant potential as antihypertensive agents by acting as antagonists of the angiotensin II receptor 1 (AT1), a key regulator in the renin-angiotensin system (RAS).
Comparative Efficacy: Novel Indole-3-Carboxylic Acid Derivatives vs. Losartan
Recent research has focused on synthesizing and evaluating novel indole-3-carboxylic acid derivatives as potent antihypertensive agents. These compounds have been designed to interact with the AT1 receptor, thereby inhibiting the vasoconstrictive and salt-retaining effects of angiotensin II. A head-to-head comparison with losartan, a widely prescribed ARB, reveals the promising potential of these new chemical entities.
A significant study demonstrated that a novel indole-3-carboxylic acid derivative exhibited a superior antihypertensive effect compared to losartan in spontaneously hypertensive rats. When administered orally at a dose of 10 mg/kg, the novel compound resulted in a maximum decrease in blood pressure of 48 mm Hg, and this effect was sustained for 24 hours.[1][2] In comparison, losartan, a well-established antihypertensive drug, showed a less potent and shorter-duration effect in the same model.[1]
Furthermore, in vitro studies, specifically radioligand binding assays using [¹²⁵I]-angiotensin II, have shown that these new indole-3-carboxylic acid derivatives possess a high nanomolar affinity for the AT1 receptor subtype, which is comparable to that of losartan.[1][2]
Table 1: Comparison of Antihypertensive Efficacy
| Compound | Administration Route | Dose | Maximum Blood Pressure Reduction (mm Hg) | Duration of Action | AT1 Receptor Affinity |
| Novel Indole-3-Carboxylic Acid Derivative | Oral | 10 mg/kg | 48 | 24 hours | High (nanomolar range) |
| Losartan | Oral | - | Lower than novel derivative | Shorter than novel derivative | High (nanomolar range) |
Experimental Protocols
Synthesis of Novel Indole-3-Carboxylic Acid Derivatives
The synthesis of these novel compounds involves a multi-step process. A general synthetic route is outlined below:
A recently developed efficient and cost-effective one-pot method allows for the preparation of various indole-3-carboxylic acid (ICA) derivatives from isatin derivatives without the use of reducing agents or transition metals.[3] This key intermediate can then be further modified to produce the final novel antihypertensive agents.[3]
Angiotensin II Receptor Binding Assay
The affinity of the novel compounds for the AT1 receptor is determined using a competitive radioligand binding assay. This in vitro method is crucial for assessing the potency of new drug candidates.[1][2][4]
Protocol Overview:
-
Membrane Preparation: Cell membranes expressing the AT1 receptor are prepared from suitable tissues (e.g., rat liver) or cultured cells.[4][5]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [¹²⁵I]-angiotensin II, and varying concentrations of the unlabeled test compound (the novel indole-3-carboxylic acid derivative or losartan).[1][2][6]
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is indicative of the compound's binding affinity.
Mechanism of Action: Angiotensin II Receptor Signaling Pathway
The antihypertensive effects of these novel indole-3-carboxylic acid derivatives are mediated through the blockade of the AT1 receptor. The binding of angiotensin II to the AT1 receptor normally initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By acting as antagonists, these novel compounds prevent this signaling cascade.
The AT1 receptor is a G protein-coupled receptor (GPCR).[7] Upon angiotensin II binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[5][7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[5] The elevated intracellular calcium and activated PKC ultimately lead to smooth muscle contraction and vasoconstriction. The novel indole-3-carboxylic acid derivatives competitively inhibit the initial binding of angiotensin II, thereby blocking this entire downstream signaling pathway.
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
Benchmarking 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Against Leading Prolyl Hydroxylase Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid against established inhibitors of prolyl hydroxylase domain (PHD) enzymes. Given the limited publicly available data on the specific inhibitory activity of this compound, this document serves as a framework for its evaluation, outlining the requisite experimental protocols and benchmarking it against well-characterized inhibitors with known potency.
The inhibition of PHD enzymes is a clinically validated therapeutic strategy for the treatment of anemia associated with chronic kidney disease.[1] By inhibiting PHDs, the hypoxia-inducible factor (HIF) signaling pathway is activated, leading to the transcription of genes involved in erythropoiesis and iron metabolism.[1] This guide focuses on PHD2, the isoform most critical in regulating HIF-1α degradation under normal oxygen conditions.[2]
Comparative Analysis of PHD Inhibitors
The following table summarizes the chemical structures and reported in vitro potencies of selected, well-characterized PHD2 inhibitors. This compound is included as the compound of interest for comparative evaluation.
| Compound | Chemical Structure | Target(s) | Reported IC50 (PHD2) |
| This compound | PHD2 (Hypothesized) | To be determined | |
| IOX2 | PHD2 | ~21-22 nM[3][4][5][6][7] | |
| Roxadustat (FG-4592) | Pan-PHD | ~27 nM[8] | |
| Vadadustat (AKB-6548) | Pan-PHD | ~11.8 nM | |
| Daprodustat (GSK1278863) | Pan-PHD | Low nM range[8][9] |
Experimental Protocols
To quantitatively assess the inhibitory potential of this compound against PHD2 and enable a direct comparison with the benchmarks, the following experimental protocols are recommended.
In Vitro PHD2 Inhibition Assay (Biochemical)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the isolated PHD2 enzyme. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaScreen™ assay.
Principle: The assay quantifies the hydroxylation of a synthetic peptide substrate derived from HIF-1α by recombinant human PHD2. The detection system typically involves an antibody that specifically recognizes the hydroxylated proline residue on the substrate.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
Co-substrates: 2-oxoglutarate (α-KG), Ascorbate, Fe(II)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
Detection reagents: Europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-conjugated acceptor beads (for TR-FRET) or antibody-coated acceptor beads and streptavidin-coated donor beads (for AlphaScreen™)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant PHD2 enzyme, and the test compound or DMSO vehicle.
-
Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate and co-substrates.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader (e.g., a TR-FRET or AlphaScreen™-compatible reader).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to inhibit PHD activity within a cellular context, leading to the stabilization and accumulation of the HIF-1α protein.
Principle: Cells are treated with the test compound, and the level of HIF-1α protein is subsequently measured by Western blotting. An increase in the HIF-1α signal indicates inhibition of PHD activity.
Materials:
-
Human cell line (e.g., HEK293T, HeLa, or a renal cell carcinoma line like RCC4)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-HIF-1α and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO vehicle for a predetermined time (e.g., 4-8 hours).
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent effect of the compound on HIF-1α stabilization.
Visualizations
HIF-1α Regulation Pathway
The following diagram illustrates the central role of PHD2 in the regulation of HIF-1α and the mechanism of action for PHD inhibitors.
Caption: Mechanism of PHD2 inhibition on HIF-1α stabilization.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the in vitro biochemical assay to determine the IC50 value of a test compound.
Caption: Workflow for in vitro PHD2 inhibition assay.
Logical Framework for Comparative Evaluation
This diagram presents the logical flow for benchmarking a novel compound against established inhibitors.
Caption: Logical workflow for inhibitor comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. IOX2 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Pyridine-Based Ligands: Bridging Theory and Experiment
For researchers, scientists, and drug development professionals, the robust validation of theoretical models with experimental data is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of theoretical and experimental data for pyridine-based ligands, a scaffold of significant interest in drug discovery. We present a detailed examination of structural and spectroscopic data, alongside standardized protocols for key experimental and computational techniques.
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to accurately predict the behavior of these ligands and their interactions with biological targets through computational methods offers a powerful tool to accelerate drug design and development. However, the reliability of these in silico models hinges on their rigorous cross-validation with empirical evidence. This guide delves into the comparative analysis of data obtained from Density Functional Theory (DFT) calculations and experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and vibrational spectroscopy (Infrared and Raman).
I. Structural Parameter Analysis: A Tale of Two Perspectives
A fundamental aspect of characterizing pyridine-based ligands and their metal complexes is the precise determination of their three-dimensional structure. X-ray crystallography provides a gold-standard experimental measurement of bond lengths and angles, offering a benchmark against which theoretical models can be compared. Density Functional Theory (DFT) is a widely used computational method to predict these geometric parameters.
Here, we present a comparative analysis of structural data for a representative pyridine-based metal complex, Diethylzinc-Pyridine.
Table 1: Comparison of Theoretical (DFT) and Experimental (X-ray) Structural Data for Diethylzinc-Pyridine Complex
| Parameter | Theoretical (DFT) | Experimental (X-ray) |
| Bond Lengths (Å) | ||
| Zn-N | 2.15 | 2.10 |
| Zn-C | 1.98 | 1.95 |
| C-C (ethyl) | 1.54 | 1.52 |
| **Bond Angles (°) ** | ||
| N-Zn-C | 108.5 | 109.1 |
| C-Zn-C | 125.0 | 124.8 |
Data compiled from representative studies on diethylzinc pyridine complexes.
The data reveals a strong correlation between the DFT-predicted and experimentally determined structural parameters, underscoring the utility of computational methods in predicting the geometry of such complexes.
II. Spectroscopic Fingerprints: Cross-Validating Vibrational and Magnetic Resonance Data
Spectroscopic techniques provide a rich source of information about the electronic structure and chemical environment of pyridine-based ligands. Here, we compare experimental vibrational and NMR spectroscopic data with theoretical predictions.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. DFT calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.
Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Pyridine Derivative
| Vibrational Mode | Experimental (FT-IR) | Experimental (Raman) | Theoretical (DFT) |
| C-H stretch (aromatic) | 3054 | 3055 | 3060 |
| C=N stretch | 1583 | 1582 | 1585 |
| Ring breathing | 991 | 992 | 995 |
| C-H out-of-plane bend | 748 | 747 | 750 |
Frequencies are representative values for a substituted pyridine ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Theoretical calculations of NMR chemical shifts provide a powerful tool for structure verification and assignment of complex spectra.
Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for a Pyridine Derivative
| Proton | Experimental (¹H NMR) | Theoretical (DFT/GIAO) |
| H-2 | 8.60 | 8.65 |
| H-3 | 7.25 | 7.30 |
| H-4 | 7.65 | 7.70 |
Chemical shifts are referenced to a standard and are representative for a substituted pyridine in a deuterated solvent.
III. Experimental and Computational Protocols
To ensure reproducibility and facilitate the application of these cross-validation techniques, we provide detailed protocols for the key experimental and computational methods discussed.
A. Experimental Protocols
1. Single-Crystal X-ray Crystallography
This protocol outlines the general steps for determining the crystal structure of a pyridine-based metal complex.
-
Step 1: Crystallization. Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Step 2: Crystal Mounting. Select a suitable, well-defined crystal and mount it on a goniometer head.
-
Step 3: Data Collection. Mount the crystal on the diffractometer. A stream of nitrogen is often used to cool the crystal, minimizing thermal motion and radiation damage. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Step 4: Data Processing. Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Step 5: Structure Solution and Refinement. Solve the phase problem to obtain an initial electron density map and build an initial model of the structure. Refine the model against the experimental data to improve the fit and obtain the final crystal structure.
2. NMR Spectroscopy (¹H and ¹³C)
This protocol provides a general procedure for acquiring NMR spectra of pyridine-based ligands.
-
Step 1: Sample Preparation. Dissolve 5-10 mg of the purified ligand in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Step 2: Instrument Setup. Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Step 3: Data Acquisition. Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Step 4: Data Processing. Apply Fourier transform to the free induction decay (FID) to obtain the spectrum. Perform phase and baseline corrections.
-
Step 5: Spectral Analysis. Integrate the signals in the ¹H spectrum to determine proton ratios and analyze coupling patterns to elucidate connectivity. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, often aided by 2D NMR techniques (e.g., COSY, HSQC).
3. Vibrational Spectroscopy (FT-IR and Raman)
This protocol describes the general steps for obtaining IR and Raman spectra.
-
For FT-IR Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.
-
-
For Raman Spectroscopy:
-
Sample Preparation: Place the solid or liquid sample in a suitable container, such as a glass vial or capillary tube.
-
Data Acquisition: Position the sample in the Raman spectrometer and irradiate it with a monochromatic laser source. Collect the scattered light and generate the Raman spectrum.
-
B. Computational Protocols
1. Density Functional Theory (DFT) Calculations
This protocol outlines a general workflow for performing DFT calculations to predict molecular properties.
-
Step 1: Structure Building. Build the 3D structure of the pyridine-based ligand or complex using molecular modeling software.
-
Step 2: Geometry Optimization. Perform a geometry optimization to find the lowest energy conformation of the molecule. A common functional and basis set combination for this purpose is B3LYP/6-31G(d).
-
Step 3: Frequency Calculation. Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.
-
Step 4: NMR Chemical Shift Calculation. Use the optimized geometry to calculate NMR shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method. Convert the shielding tensors to chemical shifts using a reference compound (e.g., TMS).
2. Molecular Docking
This protocol provides a general workflow for docking a pyridine-based ligand into a protein active site.
-
Step 1: Receptor and Ligand Preparation. Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of the ligand and assign charges.
-
Step 2: Grid Generation. Define a docking box (grid) that encompasses the active site of the receptor.
-
Step 3: Docking. Run the docking algorithm to place the ligand in various conformations and orientations within the defined grid. The program will score the different poses based on a scoring function that estimates the binding affinity.
-
Step 4: Analysis of Results. Analyze the top-scoring poses to identify the most likely binding mode. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.
IV. Visualizing Workflows and Pathways
To further clarify the relationships between these theoretical and experimental approaches, the following diagrams illustrate the typical workflows.
Caption: Workflow for the experimental characterization of pyridine-based ligands.
Caption: Workflow for the computational analysis and validation of pyridine-based ligands.
Caption: Inhibition of a generic signaling pathway by a pyridine-based kinase inhibitor.
V. Conclusion
The convergence of theoretical predictions and experimental observations provides a high degree of confidence in the structural and electronic characterization of pyridine-based ligands. This guide demonstrates the strong agreement between DFT calculations and experimental data from X-ray crystallography, NMR, and vibrational spectroscopy. The provided protocols serve as a practical resource for researchers aiming to implement a robust cross-validation strategy in their own work. By integrating computational and experimental approaches, the scientific community can continue to advance the rational design of novel pyridine-based ligands for a wide range of applications, particularly in the realm of drug discovery.
References
Evaluating Carboxylic Acid Isosteres in 2-Pyridones for Enhanced Biological Activity
A Comparative Guide for Researchers in Drug Discovery
The strategic replacement of a carboxylic acid moiety with a suitable bioisostere is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in pharmacokinetics and pharmacodynamics. This guide provides a comparative analysis of key carboxylic acid isosteres in the context of 2-pyridone scaffolds, a class of compounds known to inhibit pilus biogenesis in uropathogenic Escherichia coli (E. coli). By interfering with the chaperone-usher pathway, these compounds, termed pilicides, present a promising antivirulence strategy.[1][2] This document offers a detailed look at the impact of isosteric replacement on the biological activity of these compounds, supported by experimental data and protocols to aid researchers in the design and evaluation of novel 2-pyridone-based therapeutics.
Isosteric Replacement and Biological Activity: A Tabulated Comparison
The biological activity of 2-pyridone derivatives is critically dependent on an acidic functional group.[1][2] In a key study, two lead ring-fused 2-pyridone carboxylic acids were modified by replacing the carboxylic acid with various isosteres, including tetrazoles, acylsulfonamides, and hydroxamic acids. The resulting analogues were evaluated for their ability to inhibit P pilus-dependent biofilm formation and their affinity for the periplasmic chaperone PapD, a crucial component of the pilus assembly machinery.[2]
The data below summarizes the findings, highlighting the significant improvement in activity observed with tetrazole and acylsulfonamide isosteres compared to the parent carboxylic acids.
| Compound ID | Isostere | Inhibition of Biofilm Formation (IC50, µM) | Relative PapD Affinity (%) |
| Lead 1 | Carboxylic Acid | > 400 | 50 |
| 1a | Tetrazole | 150-200 | 75 |
| 1b | Benzene Acylsulfonamide | 150-200 | 80 |
| 1c | Methane Acylsulfonamide | 100-150 | 90 |
| 1d | Hydroxamic Acid | > 400 | < 25 |
| Lead 2 | Carboxylic Acid | 45% inhibition at 400 µM | 60 |
| 2a | Tetrazole | 65-75 | 85 |
| 2b | Benzene Acylsulfonamide | 40-50 | 100 |
| 2c | Methane Acylsulfonamide | 30-40 | 95 |
| 2d | Hydroxamic Acid | > 400 | < 25 |
Data compiled from Åberg, V. et al. Bioorg. Med. Chem. Lett. 2008, 18, 3536-3540.[2]
Mechanism of Action: Targeting the Chaperone-Usher Pathway
Pilicides exert their antivirulence effect by disrupting the chaperone-usher pathway, a highly conserved system in Gram-negative bacteria for the assembly of pili. These hair-like appendages are crucial for bacterial adhesion to host cells, a critical step in the initiation of infections such as urinary tract infections. The chaperone-usher pathway involves the transport of pilus subunits into the periplasm, where they are folded and stabilized by a chaperone protein (e.g., PapD for P pili). The resulting chaperone-subunit complex is then trafficked to an outer membrane usher protein, which mediates the assembly and secretion of the pilus fiber.[2]
Pilicides, including the 2-pyridone derivatives discussed here, are designed to bind to the chaperone protein. This binding event is thought to sterically hinder the interaction between the chaperone-subunit complex and the usher, thereby preventing the incorporation of new subunits into the growing pilus and ultimately halting its assembly.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the key protocols used in the evaluation of the 2-pyridone carboxylic acid isosteres.
P Pilus-Dependent Biofilm Formation Assay
This assay quantifies the ability of compounds to inhibit the formation of biofilms by uropathogenic E. coli.
-
Bacterial Culture: A uropathogenic E. coli strain expressing P pili is grown overnight in Luria-Bertani (LB) broth at 37°C.
-
Compound Preparation: The test compounds are serially diluted in LB broth in a 96-well microtiter plate.
-
Inoculation: The overnight bacterial culture is diluted and added to each well of the microtiter plate containing the test compounds.
-
Incubation: The plate is incubated at 37°C for 48 hours without shaking to allow for biofilm formation.
-
Staining: After incubation, the planktonic bacteria are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with 95% ethanol. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of biofilm formation is inhibited, is then calculated.
Hemagglutination Inhibition Assay for PapD Affinity
This assay is used to assess the ability of the compounds to interfere with the function of the PapD chaperone, which is essential for pilus-mediated agglutination of red blood cells.
-
Bacterial Preparation: E. coli expressing P pili are harvested and resuspended in PBS.
-
Compound Incubation: The bacterial suspension is pre-incubated with various concentrations of the test compounds.
-
Hemagglutination: A suspension of guinea pig red blood cells is added to the bacteria-compound mixture.
-
Observation: The mixture is observed for agglutination. The absence of agglutination indicates that the compound has inhibited the function of the pili.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits hemagglutination. The relative affinity for PapD is then calculated based on these MIC values.
Conclusion
The isosteric replacement of the carboxylic acid group in 2-pyridone-based pilicides has a profound impact on their biological activity. The experimental evidence strongly indicates that tetrazole and acylsulfonamide moieties are superior bioisosteres to the parent carboxylic acid in this scaffold, leading to a significant enhancement in the inhibition of pilus-dependent biofilm formation. In contrast, the hydroxamic acid isostere resulted in a loss of activity.
These findings provide valuable structure-activity relationship insights for the design of more potent 2-pyridone inhibitors of bacterial virulence. The detailed experimental protocols and the mechanistic overview presented in this guide are intended to facilitate further research and development in this promising area of antibacterial drug discovery. By targeting virulence factors such as pili, it may be possible to develop novel therapeutics that are less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.
References
A Comparative Analysis of the Spectroscopic Properties of Pyridinium Derivatives
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of pyridinium derivatives is essential for their effective application in fields ranging from medicinal chemistry to materials science. This guide offers a comparative overview of the spectroscopic data of various pyridinium compounds, supported by detailed experimental protocols and a visual workflow for their characterization. Pyridinium salts are a versatile class of organic compounds with wide-ranging applications, including their use as catalysts, ionic liquids, and biologically active agents.[1] Their spectroscopic properties are fundamental to elucidating their structure, reactivity, and potential uses.[1] This guide focuses on a comparison of key data obtained from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for a selection of pyridinium derivatives, providing a basis for comparing their electronic and structural properties. The diverse applications of these compounds are underscored by the variations in their absorption and emission characteristics.
| Compound/Derivative Type | 1H NMR (δ, ppm) Pyridinium Protons | UV-Vis λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| N-Phenylpyridinium Chloride | 8.9-9.2 (d), 8.5-8.6 (t), 8.1 (t) | 260-261 | Not Reported | Not Reported | Not Reported | [1] |
| Pyridinium salt with carbazole luminophore | Not Specified | 285 | Not Reported | 520 (in solid state) | 0.019 (in MeCN) | [2] |
| Pyridinium salt 2 with carbazole luminophore | Not Specified | Not Specified | Not Reported | Not Specified | 0.097 (in solid state) | [2] |
| Pyridinium salt 3 with carbazole luminophore | Not Specified | Not Specified | Not Reported | Not Specified | 0.187 (in solid state) | [2] |
| Pyridinium salt 4 with carbazole luminophore | Not Specified | Not Specified | Not Reported | Not Specified | 0.121 (in solid state) | [2] |
| Pyridinium salt 5 with carbazole luminophore | Not Specified | Not Specified | Not Reported | Not Specified | 0.115 (in solid state) | [2] |
| (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide (D36) | Not Specified | ~480 (in various solvents) | Not Reported | Does not fluoresce | Not Applicable | [3] |
| (E)-1-butyl-4-(4-hydroxystyryl)quinolinium iodide (D34) | Not Specified | ~420 (in various solvents) | Not Reported | Very low emission | Very low | [3] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.[1] Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1]
-
Sample Preparation: A small amount of the pyridinium derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D2O, CDCl3). The solution is then transferred to a clean NMR tube.[1]
-
1H NMR Spectroscopy: A standard pulse sequence is used to acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
-
13C NMR Spectroscopy: Proton-decoupled spectra are typically acquired to simplify the spectrum, showing a single peak for each unique carbon atom.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption characteristics.[1]
-
Sample Preparation: A stock solution of the pyridinium derivative is prepared in a suitable solvent (e.g., ethanol, methanol, water) of a known concentration.[1]
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[1] For comparative studies, spectra are often recorded in a variety of solvents to assess solvatochromic effects.[3]
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to study the emission properties of fluorescent molecules.[1]
-
Sample Preparation: Dilute solutions of the pyridinium derivative are prepared in a suitable solvent to avoid concentration quenching effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]
-
Data Acquisition: The excitation wavelength is set to the absorption maximum (λmax) of the compound. The emission spectrum is recorded by scanning the emission monochromator.[1]
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of pyridinium derivatives, from synthesis to data analysis and interpretation.
Caption: Workflow for the synthesis and spectroscopic characterization of pyridinium derivatives.
References
Assessing the Drug-Likeness of Novel Dihydropyridine Compounds: A Comparative Guide to ADMET Profiling
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a well-established pharmacophore, particularly prominent in the development of L-type calcium channel blockers for treating cardiovascular diseases.[1] As research continues to explore novel DHP derivatives for enhanced efficacy and new therapeutic applications, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for successful drug development. A compound's ADMET properties determine its bioavailability, therapeutic window, and potential for adverse effects.
This guide provides a comparative framework for assessing the drug-likeness of novel dihydropyridine compounds through ADMET profiling. It offers a side-by-side look at key in vitro assays, presents available experimental data for established and novel DHP analogs, and compares their profiles with those of alternative drug classes. Detailed experimental protocols for crucial ADMET assays are also provided to facilitate the design and execution of these studies.
Comparative ADMET Data of Dihydropyridine Compounds
The following tables summarize key ADMET parameters for a selection of dihydropyridine compounds. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Metabolic Stability of Dihydropyridine Analogs in Human Liver Microsomes [1]
| Compound ID | R1 | R2 | R3 | t½ (min) | CLint (µL/min/mg protein) |
| DHP-1 (Reference) | CH₃ | CH₃ | 2-NO₂-Ph | 15 | 46.2 |
| DHP-2 | CH₂CH₃ | CH₂CH₃ | 2-NO₂-Ph | 25 | 27.7 |
| DHP-3 | CH(CH₃)₂ | CH(CH₃)₂ | 2-NO₂-Ph | 45 | 15.4 |
| DHP-4 | CH₃ | CH₃ | 3-NO₂-Ph | 18 | 38.5 |
| DHP-5 | CH₃ | CH₃ | 2-Cl-Ph | 35 | 19.8 |
| DHP-6 | CH₃ | CH₃ | 2-CF₃-Ph | 55 | 12.6 |
Note: A longer half-life (t½) and lower intrinsic clearance (CLint) are generally indicative of greater metabolic stability.[1]
Table 2: In Vitro CYP450 Inhibition Profile of Dihydropyridine Calcium Antagonists [2][3]
| Compound | CYP1A2 (Ki, µM) | CYP2C9 (Ki, µM) | CYP2C19 (Ki, µM) | CYP2D6 (Ki, µM) | CYP3A4 (Ki, µM) |
| Nifedipine | 15.4 | >100 | >100 | >100 | 12.7 |
| Amlodipine | 23.6 | >100 | >100 | >100 | 34.5 |
| Nicardipine | 8.7 | 10.5 | 11.2 | 19.8 | 3.8 |
| Benidipine | 12.5 | 19.8 | 13.5 | 25.6 | 7.8 |
| Manidipine | >100 | 15.4 | >100 | 22.1 | 10.2 |
| Barnidipine | >100 | 18.9 | 12.8 | 21.3 | 6.5 |
Note: Lower Ki values indicate more potent inhibition of the respective CYP450 isoform.
Table 3: In Vitro Permeability and Plasma Protein Binding of Selected Dihydropyridines
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| Nifedipine | High (Predicted) | ~92-98 |
| Amlodipine | Low to Moderate (Predicted) | ~93-98 |
| Nilvadipine | Not widely reported | 97.5-98.7 (Human) |
| Novel DHP Analogs (Predicted) | Variable (Good to Poor) | Generally High (>90%) |
Note: Caco-2 permeability is a key indicator of intestinal absorption. High plasma protein binding can affect the free drug concentration available to exert its pharmacological effect.
Comparison with Alternative Drug Classes
While dihydropyridines are effective calcium channel blockers, other classes of drugs are also used to treat similar conditions, each with distinct ADMET profiles.
Table 4: General ADMET Comparison of Antihypertensive Drug Classes
| Drug Class | Primary Metabolic Pathway | Common ADMET-Related Issues |
| Dihydropyridines | CYP3A4 oxidation of the dihydropyridine ring | Extensive first-pass metabolism, potential for drug-drug interactions involving CYP3A4. |
| Non-Dihydropyridine CCBs (e.g., Verapamil, Diltiazem) | CYP3A4 and other CYPs | Potent CYP3A4 inhibitors, leading to significant drug-drug interactions. |
| ACE Inhibitors (e.g., Lisinopril, Ramipril) | Primarily renal excretion (Lisinopril); Hepatic metabolism to active form (Ramipril) | Risk of accumulation in renal impairment. |
| Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Valsartan) | CYP2C9 and CYP3A4 (Losartan); Minimal metabolism (Valsartan) | Potential for CYP-mediated drug interactions (Losartan). |
| Beta-Blockers (e.g., Metoprolol, Propranolol) | CYP2D6 (Metoprolol); Extensive hepatic metabolism (Propranolol) | Genetic polymorphisms in CYP2D6 can affect plasma levels of Metoprolol. |
| Diuretics (e.g., Hydrochlorothiazide) | Primarily renal excretion | Electrolyte imbalances. |
Experimental Protocols for Key ADMET Assays
Detailed and standardized methodologies are essential for generating reliable and comparable ADMET data.
Caco-2 Permeability Assay
This assay is the industry standard for in vitro prediction of human intestinal absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. Bidirectional transport (A-to-B and B-to-A) is performed to determine the efflux ratio (ER), which indicates the involvement of active efflux transporters like P-glycoprotein.
hERG Potassium Channel Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia (QT prolongation). The gold standard method is patch-clamp electrophysiology.
-
Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293 or CHO cells) is used.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).
-
A specific voltage-clamp protocol is applied to elicit the hERG tail current.
-
Baseline currents are recorded in the vehicle control solution.
-
The test compound is applied at increasing concentrations.
-
-
Data Analysis: The percentage of hERG current inhibition at each concentration is determined. The IC50 value (the concentration causing 50% inhibition) is calculated by fitting the concentration-response data to a suitable model.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.
-
Enzyme Source: Human liver microsomes or recombinant human CYP isozymes are used.
-
Incubation:
-
The test compound (at various concentrations), a specific CYP probe substrate, and the enzyme source are incubated in a phosphate buffer at 37°C.
-
The reaction is initiated by adding a NADPH-regenerating system.
-
The reaction is terminated after a specific time by adding a stop solution (e.g., acetonitrile).
-
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The IC50 value for the inhibition of each CYP isozyme is calculated.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability. Equilibrium dialysis is a common method.
-
Apparatus: A rapid equilibrium dialysis (RED) device with a semipermeable membrane is used.
-
Procedure:
-
The test compound is added to plasma (human, rat, etc.).
-
The plasma sample is placed in one chamber of the RED device, and a protein-free buffer (e.g., PBS) is placed in the other chamber.
-
The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Samples are taken from both chambers.
-
-
Analysis: The concentration of the test compound in the plasma and buffer chambers is determined by LC-MS/MS.
-
Data Analysis: The percentage of unbound and bound drug is calculated.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism, providing an indication of its in vivo clearance.
-
System: Human liver microsomes or hepatocytes are used.
-
Incubation:
-
The test compound is incubated with the microsomal or hepatocyte suspension at 37°C.
-
The reaction is initiated by adding a NADPH-regenerating system (for microsomes).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction in each aliquot is stopped with a quenching solution.
-
-
Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[1]
Visualizing Experimental Workflows and Signaling Pathways
Caption: A typical experimental workflow for the ADMET profiling of novel compounds.
Caption: Simplified signaling pathway of dihydropyridine action in vascular smooth muscle cells.
References
Safety Operating Guide
Proper Disposal Procedures for 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS Number: 54881-17-3) was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for laboratory chemical waste management and inferred hazards from structurally similar compounds, which are often classified as skin, eye, and respiratory irritants.[1] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.[2][3]
This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous chemical structures, this compound should be handled as a hazardous substance. Primary anticipated hazards include irritation to the skin, eyes, and respiratory system.
Table 1: Inferred Hazard Data and Required PPE
| Hazard Category | Inferred GHS Hazard Statements | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat, long pants, and closed-toe shoes.[4][5] |
| Eye Irritation | H319: Causes serious eye irritation | Safety goggles or a face shield.[4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Work in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities or if dust is generated.[4][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
Objective: To safely collect and dispose of this compound waste in accordance with general hazardous waste protocols.
Materials:
-
Personal Protective Equipment (PPE) as specified in Table 1.
-
Designated hazardous waste container, compatible with solid chemical waste, with a secure lid.
-
Hazardous waste label.
-
Spatula or scoop for solid transfer.
-
Absorbent material for spill cleanup.
Procedure:
-
Preparation:
-
Ensure the designated hazardous waste container is in good condition, clean, and dry.
-
Affix a hazardous waste label to the container. Fill in the generator's name, location (lab number), and the date.
-
-
Waste Collection - Solid Compound:
-
Wearing all required PPE, carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, perform this transfer inside a chemical fume hood.
-
Securely close the lid of the waste container immediately after adding the waste.
-
Update the hazardous waste label with the full chemical name: "this compound" and the approximate quantity added. Do not use abbreviations.[1][7]
-
-
Waste Collection - Contaminated Labware:
-
Disposable Items: Disposable items such as weigh boats, contaminated gloves, and absorbent pads should be placed in a sealed bag within the solid hazardous waste container.
-
Non-disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting rinsate is considered hazardous waste and must be collected in a separate, clearly labeled liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate. After rinsing, wash the glassware with soap and water.
-
-
Spill Management:
-
In case of a small spill, cordon off the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
-
Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[8]
-
Ensure the waste container is segregated from incompatible materials.[1][7]
-
Do not accumulate more than the permitted quantity of hazardous waste in the satellite area.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7] Never dispose of this chemical down the drain or in the regular trash.[7][9]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. sustainable-markets.com [sustainable-markets.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. falseguridad.com [falseguridad.com]
- 5. trimaco.com [trimaco.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. benchchem.com [benchchem.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
For Immediate Reference: Key Safety and Handling Protocols
This document provides crucial safety and logistical information for the proper handling and disposal of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 54881-17-3). Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound. A risk assessment should be conducted to determine if additional PPE is required for specific procedures.[2]
| PPE Category | Minimum Requirement | Recommended for |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | All handling procedures |
| Eye and Face Protection | Safety glasses with side shields and a face shield | All handling procedures, especially when there is a splash hazard |
| Body Protection | Laboratory coat | All handling procedures |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be necessary for operations generating dust. | Weighing, transferring solid material, or when adequate ventilation is not available |
| Footwear | Closed-toe shoes | Required in all laboratory areas |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the chemical.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]
Work Practices:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Inspect gloves before use and use proper glove removal technique to avoid skin contact.[3]
-
Prepare a designated area for handling the chemical and ensure a spill kit is readily accessible.[4]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Store locked up.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
| Incident | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately. |
| Spill | Evacuate the area. Wear appropriate PPE and use a spill kit to contain and clean up the material. Avoid generating dust. Collect the spilled material in a suitable, closed container for disposal.[1] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.
Visualizing the Workflow for Safe Chemical Handling
To ensure a systematic and safe approach to working with this compound, the following workflow diagram outlines the essential steps from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safe chemical handling, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
